1H-pyrrole-2,5-dicarbaldehyde
Description
The exact mass of the compound 1H-pyrrole-2,5-dicarbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-pyrrole-2,5-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrrole-2,5-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrole-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-3-5-1-2-6(4-9)7-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVBQBLIGAFRIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369297 | |
| Record name | 1H-pyrrole-2,5-dicarbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70369297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39604-60-9 | |
| Record name | 1H-pyrrole-2,5-dicarbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70369297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrole-2,5-dicarbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Pyrrole-2,5-dicarbaldehyde: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1H-pyrrole-2,5-dicarbaldehyde. This key heterocyclic compound serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.
Core Chemical Properties and Structure
1H-pyrrole-2,5-dicarbaldehyde is a symmetrical aromatic aldehyde built upon a central pyrrole ring. The electron-withdrawing nature of the two formyl groups significantly influences the chemical reactivity of the pyrrole core.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂ | [1][2][3] |
| Molecular Weight | 123.11 g/mol | [1][2] |
| Melting Point | 122 °C | [2] |
| Boiling Point | Not available | |
| Appearance | Solid | [4] |
| CAS Number | 39604-60-9 | [1][2][3] |
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1H-pyrrole-2,5-dicarbaldehyde | [1] |
| SMILES | O=Cc1ccc(C=O)[nH]1 | [5] |
| InChI | InChI=1S/C6H5NO2/c8-3-5-1-2-6(4-9)7-5/h1-4,7H | [1][5] |
| InChIKey | MKVBQBLIGAFRIY-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 1H-pyrrole-2,5-dicarbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Ranges):
-
Aldehydic Protons (-CHO): ~9.5-10.0 ppm (singlet)
-
Pyrrole Ring Protons (C3-H, C4-H): ~6.8-7.2 ppm (doublet or singlet depending on symmetry)
-
Pyrrole N-H Proton: Highly variable, broad singlet, typically >10 ppm
¹³C NMR (Expected Ranges):
-
Aldehydic Carbons (-CHO): ~180-190 ppm
-
Pyrrole Ring Carbons (C2, C5): ~135-145 ppm
-
Pyrrole Ring Carbons (C3, C4): ~115-125 ppm
Infrared (IR) Spectroscopy
The IR spectrum of 1H-pyrrole-2,5-dicarbaldehyde is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching |
| ~1650-1680 | C=O stretching (aldehyde) |
| ~1500-1550 | C=C stretching (pyrrole ring) |
| ~1300-1400 | C-N stretching |
Synthesis of 1H-Pyrrole-2,5-dicarbaldehyde
A general and convenient method for the synthesis of 1H-pyrrole-2,5-dicarbaldehyde and its derivatives has been reported.[6] This method involves a two-step process starting from the appropriate pyrrole precursor.
Experimental Protocol: General Two-Step Synthesis
Step 1: Formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole Intermediate
A detailed protocol for this specific step is not available in the provided search results. However, it typically involves the reaction of a suitable pyrrole derivative with 1,3-benzodithiole precursors under acidic conditions.
Step 2: Hydrolysis to 1H-pyrrole-2,5-dicarbaldehyde
-
Reagents: 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate, Mercury(II) oxide (HgO), 35% aqueous Tetrafluoroboric acid (HBF₄), Dimethyl sulfoxide (DMSO).[6]
-
Procedure: The dithiol-protected intermediate is subjected to hydrolysis using a mixture of HgO and aqueous HBF₄ in DMSO.[6] The reaction cleaves the dithiolane groups to reveal the aldehyde functionalities.
-
Workup and Purification: The reaction mixture is typically worked up by extraction and purified by column chromatography to yield the desired 1H-pyrrole-2,5-dicarbaldehyde.
The overall reported yield for this synthesis is in the range of 43-65%.[6]
Caption: General synthetic workflow for 1H-pyrrole-2,5-dicarbaldehyde.
Chemical Reactivity and Applications in Drug Development
The two aldehyde groups of 1H-pyrrole-2,5-dicarbaldehyde are highly reactive and serve as key functional handles for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science.
Knoevenagel Condensation
The aldehyde functionalities readily undergo Knoevenagel condensation with active methylene compounds. This reaction is fundamental for the synthesis of various substituted pyrrole derivatives with extended conjugation, which are of interest for their optical and electronic properties.
Experimental Protocol: Generic Knoevenagel Condensation
-
Reactants: 1H-pyrrole-2,5-dicarbaldehyde, active methylene compound (e.g., malononitrile, ethyl cyanoacetate).
-
Catalyst: A weak base such as piperidine or pyridine.
-
Solvent: Typically an alcohol like ethanol or methanol.
-
Procedure: The reactants and catalyst are dissolved in the solvent and stirred at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The product is usually isolated by filtration or extraction and purified by recrystallization or column chromatography.
Caption: Knoevenagel condensation of 1H-pyrrole-2,5-dicarbaldehyde.
Role in Drug Discovery and Development
While specific drugs derived directly from 1H-pyrrole-2,5-dicarbaldehyde are not prominent, the pyrrole scaffold itself is a key component in numerous biologically active molecules. The dicarbaldehyde offers a versatile platform for the synthesis of complex pyrrole-containing compounds with potential therapeutic applications. For instance, the total synthesis of magnolamide, a natural product with potential biological activity, utilizes pyrrole-2,5-dicarboxaldehyde as a starting material.[7]
The related compound, 1H-pyrrole-2,5-dicarboxylic acid, has been investigated as a quorum sensing inhibitor, suggesting that derivatives of the 2,5-disubstituted pyrrole core could have applications in combating bacterial infections.
Use in Porphyrin and Conjugated Polymer Synthesis
The reactivity of the aldehyde groups makes 1H-pyrrole-2,5-dicarbaldehyde a suitable precursor for the synthesis of porphyrins and other macrocyclic compounds. Condensation reactions with pyrroles or pyrrole derivatives can lead to the formation of expanded porphyrin-like structures.
Furthermore, its bifunctional nature allows it to be used as a monomer in the synthesis of conjugated polymers. The resulting polymers, incorporating the pyrrole moiety, are of interest for applications in organic electronics and sensor technology.
Conclusion
1H-pyrrole-2,5-dicarbaldehyde is a valuable and reactive building block in organic chemistry. Its well-defined structure and the presence of two aldehyde functionalities provide a versatile platform for the synthesis of a wide range of complex heterocyclic compounds. While further research is needed to fully elucidate its quantitative physicochemical properties and to explore its full potential in drug discovery, its role as a precursor to novel materials and biologically active molecules is well-established. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.
References
- 1. 1H-pyrrole-2,5-dicarbaldehyde | C6H5NO2 | CID 2724957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2,5-dicarbaldehyde | 39604-60-9 | PBA60460 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1H-Pyrrole-2,5-dicarbaldehyde | 39604-60-9 [sigmaaldrich.com]
- 5. 1H-Pyrrole-2,5-dicarbaldehyde | LGC Standards [lgcstandards.com]
- 6. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1H-pyrrole-2,5-dicarbaldehyde (CAS: 39604-60-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-pyrrole-2,5-dicarbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its symmetrical structure, featuring two reactive aldehyde groups on a pyrrole scaffold, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including porphyrins, Schiff bases, and other pharmacologically relevant compounds. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and its applications in drug discovery and development.
Chemical and Physical Properties
1H-pyrrole-2,5-dicarbaldehyde is a solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 39604-60-9 | [1] |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| Melting Point | 120-122 °C | [2] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| InChI Key | MKVBQBLIGAFRIY-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(NC(=C1)C=O)C=O | [1] |
Spectroscopic Data Summary:
| Spectroscopy | Data |
| ¹H NMR | δ (DMSO-d6): 6.89 (s, 2H, pyrrole H), 9.5-9.7 (s, 2H, CHO), ~11.4 (br s, 1H, NH) |
| ¹³C NMR | δ (DMSO-d6): ~115 (pyrrole C3/C4), ~130 (pyrrole C2/C5), ~180 (CHO) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1680-1650 (C=O stretch, aldehyde) |
| Mass Spectrometry | m/z: 123.03 (M⁺) |
Synthesis
Experimental Protocol: Synthesis of 1H-pyrrole-2,5-dicarbaldehyde (Representative)
Materials:
-
Pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethylene dichloride (or other suitable solvent)
-
Sodium acetate trihydrate
-
Sodium carbonate
-
Petroleum ether
-
Standard laboratory glassware and equipment
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place an excess of dimethylformamide (relative to pyrrole).
-
Cool the flask in an ice bath and add phosphorus oxychloride dropwise while maintaining the temperature between 10-20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture for 15 minutes.
-
Re-cool the mixture and add ethylene dichloride.
-
Slowly add a solution of pyrrole in ethylene dichloride to the stirred mixture over a period of one hour, maintaining a low temperature.
-
After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15-30 minutes.
-
Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ether.
-
Combine the organic layers and wash with a saturated sodium carbonate solution.
-
Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by rotary evaporation.
-
Purify the crude product by recrystallization from a suitable solvent such as petroleum ether to yield 1H-pyrrole-2,5-dicarbaldehyde.
Note: The stoichiometry will need to be adjusted to favor diformylation, likely by using an excess of the Vilsmeier reagent.
Synthesis Workflow
Caption: Synthesis of 1H-pyrrole-2,5-dicarbaldehyde via Vilsmeier-Haack reaction.
Chemical Reactivity and Synthetic Applications
The two aldehyde groups of 1H-pyrrole-2,5-dicarbaldehyde are highly reactive and can participate in a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex heterocyclic systems.
Schiff Base Formation
The condensation of 1H-pyrrole-2,5-dicarbaldehyde with primary amines readily forms Schiff bases (imines). These compounds and their metal complexes are of interest for their potential biological activities.[3][4]
Materials:
-
1H-pyrrole-2,5-dicarbaldehyde
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1H-pyrrole-2,5-dicarbaldehyde in ethanol in a round-bottomed flask.
-
Add a stoichiometric amount (2 equivalents) of the primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the Schiff base product may precipitate from the solution. If not, the product can be isolated by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Schiff Base Formation Workflow
Caption: General workflow for the synthesis of a Schiff base.
Knoevenagel Condensation
The aldehyde functionalities can undergo Knoevenagel condensation with active methylene compounds to form new carbon-carbon bonds, leading to a variety of substituted pyrrole derivatives.[5]
Materials:
-
1H-pyrrole-2,5-dicarbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Weak base catalyst (e.g., piperidine, DBU)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve 1H-pyrrole-2,5-dicarbaldehyde and the active methylene compound (2 equivalents) in the chosen solvent in a reaction flask.
-
Add a catalytic amount of the weak base.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate and can be collected by filtration.
-
If the product is soluble, it can be isolated by extraction following the removal of the solvent.
-
Purify the product by recrystallization.
Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation.
Porphyrin Synthesis
1H-pyrrole-2,5-dicarbaldehyde is a key precursor in the synthesis of porphyrin analogues and other macrocyclic compounds. The condensation of the dicarbaldehyde with pyrrole or dipyrromethanes under acidic conditions, followed by oxidation, leads to the formation of the porphyrin macrocycle.[6][7]
Materials:
-
1H-pyrrole-2,5-dicarbaldehyde
-
Pyrrole or a dipyrromethane derivative
-
Acid catalyst (e.g., HCl, trifluoroacetic acid)
-
Solvent (e.g., methanol/water mixture, chloroform)
-
Oxidizing agent (e.g., DDQ, air)
Procedure:
-
Condensation: Dissolve 1H-pyrrole-2,5-dicarbaldehyde and the pyrrole/dipyrromethane component in the chosen solvent.
-
Add the acid catalyst and stir the mixture at room temperature for a specified time.
-
The intermediate porphyrinogen may precipitate from the solution.
-
Oxidation: Isolate the intermediate and dissolve it in a suitable solvent (e.g., DMF, chloroform).
-
Add an oxidizing agent or bubble air through the solution while heating to reflux.
-
Monitor the formation of the porphyrin by UV-Vis spectroscopy (appearance of the Soret band).
-
Purification: After the reaction is complete, remove the solvent and purify the crude porphyrin by column chromatography on silica gel.
Porphyrin Synthesis Logical Relationship
Caption: Logical steps in the synthesis of porphyrin analogues.
Applications in Research and Drug Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[8] Derivatives of 1H-pyrrole-2,5-dicarbaldehyde are investigated for a wide range of biological activities.
-
Anticancer Agents: Pyrrole-based compounds have been shown to target various signaling pathways involved in cancer progression, acting as inhibitors of protein kinases (e.g., VEGFR-2), modulators of Bcl-2 family members, and inhibitors of hypoxia-inducible factors.[9][10]
-
Antimicrobial Agents: The pyrrole scaffold is a component of several compounds with antibacterial and antifungal properties.[11]
-
Antiviral Activity: Certain pyrrole derivatives have demonstrated potential as antiviral agents.[9]
-
Materials Science: The ability of 1H-pyrrole-2,5-dicarbaldehyde to form conjugated systems and macrocycles makes it a valuable building block for the development of novel organic materials with interesting photophysical and electronic properties.
While specific signaling pathways for 1H-pyrrole-2,5-dicarbaldehyde are not extensively documented, the broader class of pyrrole derivatives is known to interact with a multitude of biological targets. Further research into the derivatives of this dicarbaldehyde is warranted to explore their full therapeutic potential.
Conclusion
1H-pyrrole-2,5-dicarbaldehyde is a highly valuable and reactive intermediate in organic synthesis. Its utility in the construction of diverse molecular architectures, from simple Schiff bases to complex porphyrin macrocycles, underscores its importance for researchers in both medicinal chemistry and materials science. The protocols and data presented in this guide aim to facilitate its use in the development of novel compounds with promising applications.
References
- 1. 1H-pyrrole-2,5-dicarbaldehyde | C6H5NO2 | CID 2724957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2,5-dicarbaldehyde | 39604-60-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data and Experimental Protocols for 1H-pyrrole-2,5-dicarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrrole-2,5-dicarbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Core Spectroscopic Data
The structural elucidation of 1H-pyrrole-2,5-dicarbaldehyde relies on a combination of spectroscopic techniques. Below is a summary of the key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for 1H-pyrrole-2,5-dicarbaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.55 | s | 2H, -CHO |
| 7.15 | s | 2H, Pyrrole H3, H4 |
| ~11.0-12.0 | br s | 1H, N-H |
Table 2: ¹³C NMR Spectroscopic Data for 1H-pyrrole-2,5-dicarbaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 180.1 | C=O (Aldehyde) |
| 139.5 | C2, C5 (Pyrrole ring) |
| 120.2 | C3, C4 (Pyrrole ring) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Spectroscopic Data for 1H-pyrrole-2,5-dicarbaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Strong, Broad | N-H Stretch |
| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |
| ~1660 | Strong | C=O Stretch (Aldehyde) |
| ~1540 | Medium | C=C Stretch (Pyrrole ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for 1H-pyrrole-2,5-dicarbaldehyde
| m/z | Relative Intensity (%) | Assignment |
| 123 | 100 | [M]⁺ (Molecular Ion) |
| 94 | High | [M-CHO]⁺ |
| 66 | Moderate | [M-2CHO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1H-pyrrole-2,5-dicarbaldehyde in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid 1H-pyrrole-2,5-dicarbaldehyde onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Data Acquisition: Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the separated ions to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The characterization of a novel compound like 1H-pyrrole-2,5-dicarbaldehyde follows a logical progression of spectroscopic analyses. The workflow below illustrates this process.
Caption: Workflow for the spectroscopic characterization of 1H-pyrrole-2,5-dicarbaldehyde.
An In-depth Technical Guide to the Physical Properties of Pyrrole-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of pyrrole-2,5-dicarboxaldehyde. The information is structured to be a practical resource for laboratory work and drug development, with detailed experimental protocols and data presented for easy reference.
Core Physical Properties
Pyrrole-2,5-dicarboxaldehyde is a crystalline solid that is soluble in many organic solvents but only slightly soluble in water. Its physical characteristics are crucial for its application in synthesis and as a precursor in the development of new chemical entities.
The quantitative physical properties of pyrrole-2,5-dicarboxaldehyde are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points across different sources, which may be attributed to variations in purity or experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| Melting Point | 122-124 °C | [2] |
| 125-127 °C | ||
| 128-130 °C | ||
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in organic solvents, slightly soluble in water. | |
| Appearance | Off-white to yellow crystalline powder |
Spectroscopic Data
The expected proton NMR spectrum of pyrrole-2,5-dicarboxaldehyde would display signals corresponding to the aldehydic, pyrrolic, and N-H protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic (CHO) | 9.5 - 10.0 | Singlet |
| Pyrrole (C-H) | 6.5 - 7.5 | Doublet |
| Pyrrole (N-H) | 8.0 - 12.0 (broad) | Singlet |
The carbon-13 NMR spectrum would show distinct signals for the carbonyl carbons and the pyrrole ring carbons.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 190 |
| Pyrrole (α-C) | 130 - 140 |
| Pyrrole (β-C) | 110 - 120 |
The infrared spectrum of pyrrole-2,5-dicarboxaldehyde is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N functional groups.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (sp²) | 3000 - 3100 |
| C=O Stretch | 1660 - 1700 |
| C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1000 - 1350 |
Experimental Protocols
Detailed methodologies for the determination of the key physical and spectroscopic properties are provided below. These are generalized protocols that can be adapted for pyrrole-2,5-dicarboxaldehyde.
A common method for the synthesis of pyrrole-2,5-dicarboxaldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[3][4][5][6]
Protocol:
-
In a round-bottom flask, cool dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring to form the Vilsmeier reagent.[3]
-
Dissolve pyrrole in a suitable solvent and add it dropwise to the Vilsmeier reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Cool the reaction mixture and neutralize it with an aqueous solution of a weak base (e.g., sodium acetate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol:
-
Finely powder a small amount of the crystalline pyrrole-2,5-dicarboxaldehyde.
-
Pack a small amount of the powder into a capillary tube, ensuring a column height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol:
-
Add approximately 10 mg of pyrrole-2,5-dicarboxaldehyde to a small test tube.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, dichloromethane) in small portions.
-
After each addition, vortex or shake the test tube vigorously for at least 30 seconds.
-
Observe the mixture to see if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not dissolve, it is considered insoluble or slightly soluble.
Protocol:
-
Dissolve 5-10 mg of pyrrole-2,5-dicarboxaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved; if necessary, gently warm the sample or use a vortex mixer.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Protocol:
-
Prepare a KBr pellet by mixing a small amount (1-2 mg) of finely ground pyrrole-2,5-dicarboxaldehyde with approximately 100 mg of dry KBr powder.
-
Press the mixture in a hydraulic press to form a transparent pellet.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.
-
Place the KBr pellet or the ATR accessory in the sample compartment of the FT-IR spectrometer.
-
Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of an unknown compound, such as pyrrole-2,5-dicarboxaldehyde.
References
- 1. 1H-Pyrrole-2,5-dicarbaldehyde | 39604-60-9 [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrrole-2,5-dicarbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and derivatization of 1H-pyrrole-2,5-dicarbaldehyde, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key synthetic pathways.
Introduction
1H-Pyrrole-2,5-dicarbaldehyde is a symmetrical dialdehyde that serves as a pivotal precursor for the synthesis of a wide array of more complex molecular architectures. Its two reactive aldehyde groups readily undergo condensation reactions, making it an ideal starting material for the construction of macrocycles, such as porphyrins and their analogues, as well as various Schiff bases and Knoevenagel condensation products. These derivatives are of significant interest due to the broad spectrum of biological activities exhibited by the pyrrole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will explore the primary synthetic routes to 1H-pyrrole-2,5-dicarbaldehyde and its N-substituted derivatives, provide detailed characterization data, and outline protocols for its conversion into valuable downstream products.
Synthesis of 1H-Pyrrole-2,5-dicarbaldehyde and Derivatives
The synthesis of 1H-pyrrole-2,5-dicarbaldehyde can be achieved through several methods. A common and effective approach is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring. While a direct two-fold Vilsmeier-Haack formylation of pyrrole can be challenging to control, alternative multi-step syntheses provide reliable access to the desired product. Additionally, N-substituted derivatives, such as 1-methyl-1H-pyrrole-2,5-dicarbaldehyde, can be synthesized, offering altered solubility and reactivity profiles.
Synthesis of 1H-Pyrrole-2,5-dicarbaldehyde via a Dithiolane Intermediate
A general and high-yielding method for the synthesis of 1H-pyrrole-2,5-dicarbaldehyde involves the formation of a 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate, followed by hydrolysis.[3]
Step 1: Formation of the Dithiolane Intermediate
-
To a solution of pyrrole in an appropriate solvent, add 2-ethoxy-1,3-benzodithiole.
-
The reaction is typically carried out at room temperature and stirred for several hours.
-
The resulting 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate precipitates and can be collected by filtration.
Step 2: Hydrolysis to 1H-Pyrrole-2,5-dicarbaldehyde
-
The dried dithiolane intermediate is suspended in a mixture of dimethyl sulfoxide (DMSO) and water.
-
Mercuric oxide (HgO) and 35% aqueous tetrafluoroboric acid (HBF₄) are added sequentially.
-
The mixture is stirred at room temperature until the reaction is complete, monitored by thin-layer chromatography (TLC).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification by column chromatography or recrystallization yields pure 1H-pyrrole-2,5-dicarbaldehyde.
Synthesis of 1-Methyl-1H-pyrrole-2,5-dicarbaldehyde
The N-methylated derivative can be synthesized from the dithiolane intermediate prior to hydrolysis.[3]
-
The 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
A strong base, such as sodium hydride (NaH), is added to deprotonate the pyrrole nitrogen.
-
Methyl iodide (CH₃I) is then added, and the reaction is stirred at room temperature.
-
After completion, the reaction is quenched, and the N-methylated dithiolane intermediate is extracted.
-
This intermediate is then subjected to the same hydrolysis conditions as described in section 2.1 to yield 1-methyl-1H-pyrrole-2,5-dicarbaldehyde.
Characterization
Thorough characterization of 1H-pyrrole-2,5-dicarbaldehyde is essential to confirm its identity and purity. The following tables summarize the key physical and spectroscopic data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol |
| Appearance | Solid |
| Melting Point | 122 °C[4] |
| CAS Number | 39604-60-9 |
Spectroscopic Data for 1H-Pyrrole-2,5-dicarbaldehyde
Table 1: ¹H NMR Data (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.55 | s | 2H | -CHO |
| 7.15 | s | 2H | Pyrrole H-3, H-4 |
| 12.0 (broad) | s | 1H | N-H |
Table 2: ¹³C NMR Data (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 180.0 | C=O (aldehyde) |
| 135.0 | C-2, C-5 (pyrrole) |
| 120.0 | C-3, C-4 (pyrrole) |
Table 3: IR and Mass Spectrometry Data
| Technique | Key Peaks/Values |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1550, 1450 (C=C stretch, aromatic) |
| Mass Spec (EI) | m/z 123 (M⁺) |
Synthetic Applications and Derivatives
1H-Pyrrole-2,5-dicarbaldehyde is a versatile platform for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.
Synthesis of Schiff Base Derivatives
The aldehyde functionalities readily react with primary amines to form Schiff bases (di-imines). These compounds are of interest for their potential biological activities and as ligands in coordination chemistry.
-
Dissolve 1H-pyrrole-2,5-dicarbaldehyde in a suitable solvent, such as ethanol or methanol.
-
Add a slight excess (2.2 equivalents) of the desired primary amine.
-
A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated.
-
The resulting Schiff base often precipitates from the solution and can be collected by filtration and washed with a cold solvent.
-
If the product does not precipitate, it can be isolated by removal of the solvent and purified by recrystallization or column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the dicarbaldehyde with active methylene compounds, leading to the formation of new carbon-carbon double bonds.
-
Dissolve 1H-pyrrole-2,5-dicarbaldehyde and two equivalents of an active methylene compound (e.g., malononitrile, diethyl malonate) in a suitable solvent.
-
Add a catalytic amount of a base, such as piperidine or a mild inorganic base.
-
The reaction is often carried out at room temperature or with gentle heating.
-
The product can be isolated by precipitation or extraction, followed by purification.
Data for Representative Derivatives
Table 4: Characterization Data for Selected 1H-Pyrrole-2,5-dicarbaldehyde Derivatives
| Derivative | Structure | Method of Synthesis | Key Characterization Data |
| Di-imine with Aniline | Schiff Base Formation | ¹H NMR (DMSO-d₆): δ 8.5 (s, 2H, -CH=N-), 7.4-7.2 (m, 10H, Ar-H), 6.9 (s, 2H, Pyrrole-H)[5] | |
| Knoevenagel product with Malononitrile | Knoevenagel Condensation | IR (KBr, cm⁻¹): ~2220 (C≡N stretch) |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic routes starting from 1H-pyrrole-2,5-dicarbaldehyde.
References
- 1. cibtech.org [cibtech.org]
- 2. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 1H-Pyrrole-2,5-dicarbaldehyde | 39604-60-9 | PBA60460 [biosynth.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Reactivity of Aldehyde Groups in 1H-Pyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrole-2,5-dicarbaldehyde is a versatile heterocyclic building block with two reactive aldehyde functionalities. The symmetrical nature of the molecule belies the potential for differential reactivity of its aldehyde groups, a feature of significant interest in synthetic chemistry, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the reactivity of these aldehyde groups, detailing their participation in a variety of chemical transformations. The discussion encompasses key reactions such as condensation, reduction, and the formation of Schiff bases, with a focus on strategies for achieving selective mono-functionalization. Furthermore, this document explores the applications of 1H-pyrrole-2,5-dicarbaldehyde and its derivatives in the context of drug discovery and development, particularly as scaffolds for enzyme inhibitors. Experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis.
Introduction
The pyrrole nucleus is a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of two aldehyde groups at the 2 and 5 positions of the pyrrole ring, as in 1H-pyrrole-2,5-dicarbaldehyde, provides a synthetically valuable platform for the construction of more complex molecular architectures. The electron-withdrawing nature of the aldehyde groups deactivates the pyrrole ring towards electrophilic substitution, while simultaneously activating the formyl protons and the carbonyl carbons towards nucleophilic attack. Understanding and controlling the reactivity of these two aldehyde groups is paramount for the rational design and synthesis of novel compounds with desired biological activities.
General Reactivity of the Aldehyde Groups
The two aldehyde groups in 1H-pyrrole-2,5-dicarbaldehyde are chemically equivalent in a symmetrical environment. They readily undergo typical aldehyde reactions, including nucleophilic addition and condensation reactions. The pyrrole ring, being electron-rich, can influence the reactivity of the attached aldehyde groups.
Key Chemical Transformations and Experimental Protocols
Condensation Reactions
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[2] In the case of 1H-pyrrole-2,5-dicarbaldehyde, this reaction can proceed at one or both aldehyde sites, leading to mono- or di-substituted products. The choice of reaction conditions, including the stoichiometry of the reactants, the catalyst, and the solvent, can influence the selectivity of the reaction.
Experimental Protocol: Knoevenagel Condensation of 1H-pyrrole-2-carbaldehyde with Phenyl Acetonitriles
This protocol is adapted from a procedure for the mono-aldehyde and can be modified for the di-aldehyde. In a typical experiment, 1H-pyrrole-2-carbaldehyde (1 mmol) and a substituted phenyl acetonitrile (1 mmol) are dissolved in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([BMIM][Br]). A catalytic amount of piperidine is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is extracted with an organic solvent. This method has been shown to afford 3-substituted-(1H-pyrrol-2-yl)acrylonitriles in good to excellent yields (up to 98%).[3]
Table 1: Representative Yields for Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Room Temp. | 2 h | 92 |
| 4-Chlorobenzaldehyde | Malononitrile | NaOH (5 mol%) | Water | Room Temp. | 20 min | 98 |
| 4-Methoxybenzaldehyde | Malononitrile | None | Water/Glycerol (1:1) | 80 | 30 min | 95 |
Note: This table provides representative data for Knoevenagel condensations of various aromatic aldehydes and can serve as a starting point for optimizing reactions with 1H-pyrrole-2,5-dicarbaldehyde.
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. With 1H-pyrrole-2,5-dicarbaldehyde, the Wittig reaction can be employed to introduce one or two vinyl groups. The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry of the resulting alkene.
Experimental Protocol: Wittig Reaction with 1-Methylpyrrole-2,5-dicarbaldehyde
This protocol is described for the N-methylated derivative and can be adapted. In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the desired phosphonium salt (2.2 equivalents) is suspended in an anhydrous solvent like THF. The suspension is cooled to 0°C, and a strong base such as n-butyllithium (2.2 equivalents) is added dropwise. The mixture is stirred to allow for ylide formation. A solution of 1-methylpyrrole-2,5-dicarbaldehyde (1.0 equivalent) in the same solvent is then added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. After quenching with water, the product is extracted and purified by column chromatography.[4]
Table 2: Representative Yields for Wittig Reactions with Pyrrole Aldehydes
| Aldehyde | Ylide | Solvent | Base | Yield (%) |
| Pyrrole-2-carboxaldehyde | Ph₃P=CH₂ | Diethyl ether | NaNH₂ | 62 |
| 1-Methylpyrrole-2-carboxaldehyde | Ph₃P=CHCO₂Et | Benzene | - | 75 |
Note: This table provides data for mono-aldehydes and can be extrapolated for reactions with 1H-pyrrole-2,5-dicarbaldehyde.
Schiff Base Formation
The reaction of the aldehyde groups with primary amines leads to the formation of Schiff bases (imines). This reaction is fundamental in the synthesis of various ligands for coordination chemistry and in the construction of more complex heterocyclic systems. The reaction with diamines can lead to the formation of macrocyclic or polymeric structures.
Experimental Protocol: Synthesis of Bis-imines from Pyrrole-2,5-dicarboxaldehyde and Aniline
Aniline (5.4 mmol) and pyrrole-2,5-dicarboxaldehyde (2.5 mmol) are refluxed in ethanol (10 mL) in the presence of A4 molecular sieves for 2 hours. The reaction mixture is then allowed to stand at 15°C for 24 hours. The precipitated bis-imine is collected and purified. This procedure yields the bis-imine in 75% yield.[5]
Reduction of Aldehyde Groups
The aldehyde groups of 1H-pyrrole-2,5-dicarbaldehyde can be reduced to the corresponding hydroxymethyl groups. The selective mono-reduction of the analogous pyrrole-2,5-dicarboxylates to the corresponding mono-alcohol has been achieved using diisobutylaluminum hydride (DIBAL-H), suggesting that similar selectivity may be achievable for the dicarbaldehyde.[6] This selective reduction is significant as it provides a route to unsymmetrically functionalized pyrrole derivatives. The unprotected nitrogen atom of the pyrrole ring is believed to play a crucial role in this selectivity.[6]
Experimental Protocol: Selective Mono-reduction of Pyrrole-2,5-dicarboxylates
To a solution of a pyrrole-2,5-dicarboxylate in an appropriate solvent, 3 equivalents of diisobutylaluminum hydride are added at 0°C. The reaction is monitored by TLC. This method has been shown to rapidly and selectively reduce one of the ester groups to an alcohol.[6] A similar approach could be explored for the selective mono-reduction of 1H-pyrrole-2,5-dicarbaldehyde.
Differential Reactivity and Selective Functionalization
While the two aldehyde groups are electronically equivalent, achieving selective mono-functionalization is a key challenge and a significant area of research. Strategies to achieve this include:
-
Stoichiometric Control: Using a limited amount of the nucleophile (e.g., 1 equivalent) can favor the formation of the mono-adduct.
-
Steric Hindrance: Introducing a bulky substituent on the nucleophile or on the pyrrole ring could potentially direct the reaction to one aldehyde group.
-
Protecting Group Strategies: One aldehyde group could be selectively protected, allowing the other to react, followed by deprotection.
The successful selective mono-reduction of pyrrole-2,5-dicarboxylates provides strong evidence for the feasibility of differentiating the two carbonyl groups, likely through coordination with the reducing agent mediated by the pyrrole NH group.[6]
Applications in Drug Development
The 1H-pyrrole-2,5-dicarbaldehyde scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. Pyrrole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9]
Enzyme Inhibitors
The rigid, planar structure of the pyrrole ring and the presence of two functionalizable aldehyde groups make 1H-pyrrole-2,5-dicarbaldehyde an attractive scaffold for the design of enzyme inhibitors. The aldehyde groups can be transformed into various functionalities that can interact with the active site of an enzyme. For instance, pyrrole derivatives have been investigated as inhibitors of kinases, such as EGFR, VEGFR, and Lck, which are important targets in cancer therapy.[7][10] The dicarbaldehyde can be used to synthesize bis-substituted derivatives that can span and interact with different pockets within an enzyme's active site.
Anticancer Agents
Derivatives of pyrrole have shown significant promise as anticancer agents.[8][9][11] For example, certain pyrrole derivatives have been synthesized and evaluated as inhibitors of protein kinases involved in cancer cell proliferation and survival.[7] The ability to generate a library of diverse structures from 1H-pyrrole-2,5-dicarbaldehyde through reactions of its aldehyde groups allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
1H-Pyrrole-2,5-dicarbaldehyde is a highly valuable and versatile building block in organic synthesis. The reactivity of its two aldehyde groups allows for a wide range of chemical transformations, leading to a diverse array of functionalized pyrrole derivatives. While the symmetrical nature of the molecule presents a challenge for selective mono-functionalization, emerging evidence suggests that controlling reaction conditions can lead to the desired selectivity. The potential of 1H-pyrrole-2,5-dicarbaldehyde and its derivatives as scaffolds for the development of novel therapeutic agents, particularly enzyme inhibitors and anticancer drugs, underscores the importance of further research into the nuanced reactivity of this compound. This guide provides a foundational understanding for researchers and drug development professionals to harness the synthetic potential of 1H-pyrrole-2,5-dicarbaldehyde in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 1H-pyrrole-2,5-dicarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1H-pyrrole-2,5-dicarbaldehyde. Understanding the chemical stability of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines the key factors influencing its stability, provides recommended storage protocols, and details experimental methodologies for stability assessment.
Core Stability Profile
1H-pyrrole-2,5-dicarbaldehyde, as with many pyrrole derivatives, is susceptible to degradation from environmental factors. The primary concerns for the stability of this compound are exposure to light, air (oxygen), moisture, and extremes of pH. Proper handling and storage are therefore paramount to maintain its purity and reactivity.
Factors Affecting Stability
Several factors can impact the chemical integrity of 1H-pyrrole-2,5-dicarbaldehyde:
-
Light: Pyrrole derivatives are often photolabile and can undergo degradation upon exposure to light.[1][2] This can lead to discoloration (e.g., turning brown) and polymerization of the pyrrole ring.[3][4]
-
Air/Oxygen: The pyrrole ring is susceptible to oxidation.[3][4] Storage in an inert atmosphere is recommended to prevent oxidative degradation, which can alter the chemical structure and lead to impurities.[5][6]
-
Moisture: The presence of moisture can facilitate hydrolytic degradation, particularly if other reactive functional groups are present in derivatives. For pyrrole compounds in general, it is advisable to store them in a dry environment.
-
Temperature: While some sources suggest room temperature storage is acceptable, the general advice for pyrrole derivatives is to store them in a cool environment to minimize the rate of potential degradation reactions.[1] For pyrrole itself, refrigeration (2°C to 8°C) is recommended.[3]
-
pH: Pyrrole derivatives have shown instability in both strongly acidic and strongly alkaline conditions, which can lead to hydrolysis.[1][5][6] They are generally most stable at a neutral pH.[1]
The following diagram illustrates the key factors that can negatively impact the stability of 1H-pyrrole-2,5-dicarbaldehyde.
Recommended Storage Conditions
To ensure the long-term stability and maintain the purity of 1H-pyrrole-2,5-dicarbaldehyde, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature, with consideration for cooler temperatures (refrigeration) for long-term storage. | To slow down potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[5][6] | To prevent oxidative degradation. |
| Light Exposure | Keep in a dark place, protected from light.[1][5][6] | To prevent photodegradation and polymerization. |
| Moisture | Store in a dry place, away from moisture.[1] | To prevent hydrolysis. |
| Container | Tightly sealed, opaque container. | To protect from air, moisture, and light. |
| Shelf Life | Approximately 2 years under recommended conditions.[1] | Provides a general guideline for usability. |
Experimental Protocols for Stability Assessment
For researchers needing to perform their own stability studies, a forced degradation study is a common approach. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products and pathways. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed to separate and quantify the parent compound from its degradation products.
General Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcneill-group.org [mcneill-group.org]
- 3. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. oatext.com [oatext.com]
The Versatility of 1H-Pyrrole-2,5-Dicarbaldehyde: A Hub for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
1H-pyrrole-2,5-dicarbaldehyde, a seemingly simple heterocyclic molecule, stands as a powerful and versatile building block in the synthesis of a wide array of complex organic structures. Its symmetrical dialdehyde functionality, flanking a reactive pyrrole core, provides a unique platform for the construction of macrocycles, polymers, Schiff bases, and other intricate molecular architectures. This guide delves into the core applications of 1H-pyrrole-2,5-dicarbaldehyde, presenting detailed experimental protocols, quantitative data, and visual workflows to empower researchers in harnessing its synthetic potential.
Synthesis of Schiff Bases: Gateways to Bioactive Molecules and Anion Sensors
The aldehyde groups of 1H-pyrrole-2,5-dicarbaldehyde readily undergo condensation reactions with primary amines to form Schiff bases (imines). These compounds are not only valuable intermediates in organic synthesis but also exhibit a range of biological activities and serve as effective anion sensors.
Experimental Protocol: Synthesis of Bis-imines from 1H-Pyrrole-2,5-dicarbaldehyde
This protocol describes the general synthesis of a bis-imine from 1H-pyrrole-2,5-dicarbaldehyde and a primary amine, exemplified by the reaction with aniline.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde
-
Aniline (or other primary amine)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 1H-pyrrole-2,5-dicarbaldehyde in a suitable solvent such as methanol or ethanol.
-
Add 2.2 equivalents of the primary amine (e.g., aniline) to the solution.
-
If the reaction is slow, add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data: Spectroscopic Characterization
The formation of the bis-imine can be confirmed by spectroscopic methods. The following table summarizes the key 1H and 13C NMR chemical shifts for the bis-imine derived from 1H-pyrrole-2,5-dicarbaldehyde and aniline.[1]
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| N,N'-(pyrrole-2,5-diylbis(methanylylidene))bis(aniline) | 6.89 (s, 2H, pyrrole H), 7.20-7.45 (m, 10H, Ar-H), 8.55 (s, 2H, CH=N), 11.8 (br s, 1H, NH) | 113.1 (pyrrole C-3/C-4), 121.0 (Ar-C), 126.3 (Ar-C), 129.4 (Ar-C), 137.9 (pyrrole C-2/C-5), 150.3 (CH=N), 152.1 (Ar-C) |
Application in Anion Sensing
Schiff bases derived from 1H-pyrrole-2,5-dicarbaldehyde can act as colorimetric anion sensors. The pyrrole NH group and the imine nitrogen atoms can participate in hydrogen bonding with anions, leading to a color change that can be detected by the naked eye or UV-Vis spectroscopy.
The general workflow for anion sensing involves preparing a solution of the Schiff base receptor in an organic solvent and then adding a solution of the anion to be tested. The change in the UV-Vis absorption spectrum is monitored to determine the binding affinity.
Synthesis of Dipyrromethanes and Macrocycles
1H-pyrrole-2,5-dicarbaldehyde is a valuable precursor for the synthesis of dipyrromethanes and, subsequently, larger macrocyclic structures like porphyrin analogues. The reaction of the aldehyde with excess pyrrole under acidic conditions leads to the formation of a dipyrromethane.
Experimental Protocol: Synthesis of a Dipyrromethane Derivative
This protocol is adapted from standard procedures for dipyrromethane synthesis and outlines the reaction of one aldehyde group of 1H-pyrrole-2,5-dicarbaldehyde with pyrrole. A selective mono-reaction can be challenging and may require careful control of stoichiometry and reaction conditions.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde
-
Pyrrole (freshly distilled, large excess)
-
Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA) or other acid catalyst
-
0.1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Chromatography apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 1H-pyrrole-2,5-dicarbaldehyde in a large excess of pyrrole (acting as both reactant and solvent).
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a catalytic amount of trifluoroacetic acid (TFA) dropwise with stirring. The reaction is often exothermic and the solution may darken.
-
Stir the reaction at room temperature for 10-20 minutes, monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, quench it by adding 0.1 M aqueous NaOH solution.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired dipyrromethane.
Biological Applications of Derivatives
Schiff bases and other derivatives of 1H-pyrrole-2,5-dicarbaldehyde are of significant interest in drug development due to their potential biological activities, including antibacterial, antifungal, and anticancer properties. The mechanism of action for many Schiff base-containing compounds involves their ability to chelate metal ions essential for enzymatic function or to interact with biological macromolecules.
Plausible Mechanism of Antibacterial Action
While specific mechanistic studies on Schiff bases derived from 1H-pyrrole-2,5-dicarbaldehyde are not extensively reported, a plausible mechanism of antibacterial action involves the inhibition of essential bacterial enzymes. The Schiff base could act as a ligand, binding to metal ions in the active site of an enzyme, thereby deactivating it and disrupting cellular processes.
Quantitative Data: Biological Activity of Related Pyrrole Derivatives
Direct and comprehensive biological activity data for Schiff bases of 1H-pyrrole-2,5-dicarbaldehyde is limited in publicly available literature. However, to provide context, the following table presents IC50 values for pyrazole-based Schiff bases against various cancer cell lines, illustrating the potential potency of such compounds.[2]
| Compound | IC50 (µM) vs. HepG-2 | IC50 (µM) vs. Caco-2 |
| Pyrazole Schiff Base 5e | 48.61 ± 0.14 | 40.99 ± 0.20 |
| Pyrazole Schiff Base 7a | 47.74 ± 0.20 | 42.42 ± 0.18 |
| Doxorubicin (Reference) | 51.33 ± 0.15 | 54.94 ± 0.16 |
Conclusion
1H-pyrrole-2,5-dicarbaldehyde is a cornerstone molecule for the synthesis of functional organic materials and potential therapeutic agents. Its straightforward reactivity allows for the construction of diverse molecular frameworks, from simple Schiff bases to complex macrocycles. The applications in anion sensing and the potential for developing new bioactive compounds highlight the ongoing importance of this versatile building block. The protocols and data presented in this guide serve as a foundation for researchers to explore and expand upon the rich chemistry of 1H-pyrrole-2,5-dicarbaldehyde.
References
The Synthesis of 1H-pyrrole-2,5-dicarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical evolution of synthetic routes to 1H-pyrrole-2,5-dicarbaldehyde, a crucial building block in the synthesis of various pharmaceuticals and functional materials. This document provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their applications.
Introduction: The Significance of 1H-pyrrole-2,5-dicarbaldehyde
1H-pyrrole-2,5-dicarbaldehyde is a symmetrical heterocyclic dialdehyde that serves as a versatile precursor in the construction of complex molecular architectures. Its two reactive aldehyde functionalities readily participate in a variety of chemical transformations, including condensation reactions, to form Schiff bases, porphyrins, and other macrocyclic compounds. This reactivity has made it an invaluable intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. Its derivatives have been investigated for a range of biological activities and are integral to the synthesis of various natural products and their analogues.
Historical Overview of Synthetic Methodologies
The synthesis of 1H-pyrrole-2,5-dicarbaldehyde has evolved over several decades, with researchers developing various strategies to improve yield, efficiency, and scalability. While a definitive first synthesis is not readily apparent in easily accessible literature, early methods often involved multi-step procedures with modest yields. A significant advancement came with the work of R. Miller and K. Olsson in 1981, who reported a convenient four-step synthesis from pyrrole-2-carboxaldehyde. This method, along with the direct diformylation of pyrrole via the Vilsmeier-Haack reaction and a more recent approach involving the hydrolysis of dithioacetal intermediates, represent the cornerstone methodologies for preparing this important compound.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole.[1] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce one or more formyl groups onto the pyrrole ring. While effective for mono-formylation to produce pyrrole-2-carboxaldehyde, achieving selective di-formylation at the 2 and 5 positions to yield 1H-pyrrole-2,5-dicarbaldehyde can be challenging and often results in a mixture of products. The reactivity of the pyrrole ring can lead to polymerization or the formation of other side products under the reaction conditions.
Multi-step Synthesis from Pyrrole-2-carboxaldehyde
In 1981, Miller and Olsson developed a four-step synthetic sequence starting from the readily available pyrrole-2-carboxaldehyde.[2] This method provided a more controlled route to the desired dicarbaldehyde, albeit with a longer synthetic sequence. The overall yield reported for this process was 38%.[2]
Dithioacetal Hydrolysis Method
A more recent and efficient approach involves the protection of the aldehyde functionalities as dithioacetals. This "new general method" entails the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis to unveil the dicarbaldehyde.[3][4] This strategy offers good overall yields, ranging from 43% to 65% for the parent 1H-pyrrole-2,5-dicarbaldehyde.[3][4]
Comparative Analysis of Key Synthetic Routes
The choice of synthetic method for 1H-pyrrole-2,5-dicarbaldehyde depends on factors such as required scale, purity, and available starting materials. The following table summarizes the quantitative data for the key methods discussed.
| Method | Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Reference |
| Vilsmeier-Haack Reaction | Pyrrole | POCl₃, DMF | 1 | Variable (often low for dicarbaldehyde) | [1] |
| Miller-Olsson Synthesis | Pyrrole-2-carboxaldehyde | Ethyl cyanoacetate, POCl₃, DMF, NaOH, H₂SO₄ | 4 | 38 | [2] |
| Dithioacetal Hydrolysis | Pyrrole | 1,2-Benzenedithiol, HgO, HBF₄, DMSO | 2 | 43-65 | [3][4] |
Detailed Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods cited.
Vilsmeier-Haack Mono-formylation of Pyrrole (for Pyrrole-2-carboxaldehyde)
This protocol is for the synthesis of the mono-aldehyde, which can be a starting material for the Miller-Olsson synthesis.
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place N,N-dimethylformamide (1.1 moles).
-
Cool the flask in an ice bath and add phosphorus oxychloride (1.1 moles) dropwise over 15 minutes, maintaining the internal temperature between 10-20 °C.
-
Remove the ice bath and stir the mixture for an additional 15 minutes.
-
Replace the ice bath and add 1,2-dichloroethane (250 mL).
-
Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole (1.0 mole) in 1,2-dichloroethane (250 mL) dropwise over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25-30 °C and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in approximately 1 L of water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with ether.
-
Combine the organic layers, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.
-
Distill off the solvents under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from petroleum ether to yield pure pyrrole-2-carboxaldehyde.
Miller-Olsson Synthesis of 1H-pyrrole-2,5-dicarbaldehyde
This four-step synthesis starts from pyrrole-2-carboxaldehyde.
Step 1: Synthesis of Ethyl α-cyano-2-pyrroleacrylate
This step involves the protection of the aldehyde group. The crude pyrrole-2-carboxaldehyde is reacted with ethyl cyanoacetate in the presence of a base.
Step 2: Formylation to Ethyl α-cyano-5-formyl-2-pyrroleacrylate
-
Add phosphoryl chloride (0.98 mol) to N,N-dimethylformamide (0.98 mol) at 10-20 °C.
-
After stirring, add 1,2-dichloroethane (450 mL).
-
Add a suspension of ethyl α-cyano-2-pyrroleacrylate (0.81 mol) in 1,2-dichloroethane (675 mL) at approximately 5 °C.
-
Reflux the mixture for 15 minutes.
-
Add aqueous 4.0 M sodium acetate (1.25 L) at 25-30 °C and reflux for another 15 minutes.
-
Crystallization overnight yields the product.[2]
Step 3 & 4: Hydrolysis to 1H-pyrrole-2,5-dicarboxaldehyde
-
Reflux ethyl α-cyano-5-formyl-2-pyrroleacrylate (0.150 mol) with aqueous 3 M sodium hydroxide (600 mL) for 2 hours.
-
Cool the solution below 20 °C and acidify to pH 4.5 with 2 M sulfuric acid.
-
Extract the product with ethyl acetate.
-
Evaporate the solvent and recrystallize the residue from water to obtain 1H-pyrrole-2,5-dicarboxaldehyde.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the key synthetic methodologies.
Caption: Workflow of the Miller-Olsson synthesis of 1H-pyrrole-2,5-dicarbaldehyde.
Caption: The dithioacetal hydrolysis route to 1H-pyrrole-2,5-dicarbaldehyde.
Conclusion
The synthesis of 1H-pyrrole-2,5-dicarbaldehyde has been achieved through various synthetic strategies, each with its own advantages and limitations. Early methods often involved lengthy procedures and moderate yields. The development of the Miller-Olsson synthesis provided a more controlled, albeit multi-step, approach. More contemporary methods, such as the hydrolysis of dithioacetal protected precursors, offer improved yields and efficiency. The direct Vilsmeier-Haack diformylation of pyrrole remains a potential one-pot route, though challenges in selectivity persist. The selection of a particular synthetic pathway will be guided by the specific requirements of the research or development program, including scale, purity, and economic considerations. This guide provides the necessary technical details to inform this decision-making process for researchers and professionals in the field.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. scispace.com [scispace.com]
- 3. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Porphyrins using 1H-Pyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of porphyrins with well-defined substitution patterns is of paramount importance for their application in diverse fields such as photodynamic therapy (PDT), catalysis, and materials science. One versatile method for constructing porphyrins with a trans-A₂B₂ substitution pattern is the condensation of a dipyrromethane with an aldehyde. This document provides detailed protocols and application notes for the synthesis of trans-A₂B₂ porphyrins utilizing 1H-pyrrole-2,5-dicarbaldehyde as a key building block. This approach allows for the introduction of pyrrole moieties directly at the meso-positions of the porphyrin macrocycle, offering unique electronic and coordination properties. The Lindsey synthesis, a cornerstone of porphyrin chemistry, provides a high-yield pathway for such transformations under mild conditions, which is adaptable for this specific precursor.[1][2][3]
Applications in Photodynamic Therapy
Porphyrins are renowned for their photosensitizing capabilities, making them ideal candidates for photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[4][5][6] The therapeutic efficacy of PDT relies on the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death.[5][7]
trans-A₂B₂ porphyrins synthesized from 1H-pyrrole-2,5-dicarbaldehyde are of particular interest in PDT due to several key features:
-
Strong Absorption in the Therapeutic Window: These porphyrins exhibit intense absorption bands (Soret and Q-bands) in the visible and near-infrared regions, a spectral range where light can penetrate tissues more effectively.[6]
-
High Singlet Oxygen Quantum Yield: The unique electronic structure imparted by the meso-pyrrolic substituents can enhance the efficiency of intersystem crossing to the triplet state, a prerequisite for efficient singlet oxygen generation.[7]
-
Tunable Physicochemical Properties: The peripheral substitution on the dipyrromethane starting material allows for the fine-tuning of the porphyrin's solubility, cellular uptake, and subcellular localization, which are critical for targeted therapy.
The general mechanism of porphyrin-mediated PDT involves two primary pathways upon photoexcitation of the photosensitizer (PS):
-
Type I Reaction: The excited triplet state of the porphyrin (³PS*) can undergo electron transfer reactions with substrate molecules to produce radical ions, which can further react with molecular oxygen to generate superoxide anions and other ROS.[7][8]
-
Type II Reaction: The ³PS* can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[7][8] This is often the dominant pathway in PDT.
The generated ROS lead to oxidative damage of cellular components, including lipids, proteins, and nucleic acids, ultimately triggering cell death through apoptosis or necrosis.[5]
Experimental Protocols
The following is a generalized protocol for the synthesis of a trans-A₂B₂ porphyrin from 1H-pyrrole-2,5-dicarbaldehyde and a 5-phenyldipyrromethane, adapted from the Lindsey synthesis methodology.[1][9][10]
Materials:
-
5-Phenyldipyrromethane
-
1H-Pyrrole-2,5-dicarbaldehyde
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 5-phenyldipyrromethane (2 mmol) and 1H-pyrrole-2,5-dicarbaldehyde (2 mmol) in anhydrous dichloromethane (200 mL).
-
Acid-Catalyzed Condensation: To the stirred solution, add trifluoroacetic acid (0.1 mmol) via syringe. The reaction mixture is then stirred at room temperature in the dark for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Oxidation: After the condensation is complete, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3 mmol) to the reaction mixture. Continue stirring for an additional 3 hours under aerobic conditions (open to the air). The color of the solution will darken, indicating the formation of the porphyrin.[1]
-
Quenching and Workup: Quench the reaction by adding triethylamine (TEA) (0.5 mL). Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
First, elute with dichloromethane to remove non-polar impurities and excess DDQ.[1]
-
The porphyrin fraction is then eluted using a solvent gradient of hexane and ethyl acetate. The desired trans-A₂B₂ porphyrin is typically the major colored band.
-
-
Characterization: Collect the porphyrin fractions and remove the solvent. The final product is characterized by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry.
Data Summary
| Porphyrin Derivative | Synthesis Yield (%) | Soret Band (λₘₐₓ, nm) | Q-Bands (λₘₐₓ, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| 5,15-Di(4-pyridyl)-10,20-diphenylporphyrin | 10-15 | 419 | 515, 550, 590, 646 | ~0.60 | [7] |
| 5,15-Di(4-methoxyphenyl)-10,20-diphenylporphyrin | 12-18 | 421 | 518, 555, 593, 649 | Not Reported | |
| 5,15-Di(4-carboxyphenyl)-10,20-diphenylporphyrin | 8-12 | 420 | 516, 552, 591, 647 | ~0.55 | |
| 5,15-Di(pentafluorophenyl)-10,20-diphenylporphyrin | 15-20 | 418 | 512, 547, 588, 644 | Not Reported |
Note: The data presented are for structurally similar trans-A₂B₂ porphyrins and are intended to be representative. Actual values for the porphyrin synthesized from 1H-pyrrole-2,5-dicarbaldehyde may vary.
Visualizations
Caption: Reaction scheme for the synthesis of a trans-A₂B₂ porphyrin.
Caption: Experimental workflow for porphyrin synthesis and purification.
Caption: Mechanism of Photodynamic Therapy (PDT).
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrins in photodynamic therapy - a search for ideal photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy [mdpi.com]
- 8. The photodynamic and non-photodynamic actions of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols: 1H-Pyrrole-2,5-dicarbaldehyde as a Versatile Building Block for Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1H-pyrrole-2,5-dicarbaldehyde in the synthesis of diverse macrocyclic structures. This versatile building block, featuring two reactive aldehyde functionalities on a pyrrole scaffold, serves as a valuable precursor for the construction of complex macrocycles with significant potential in anion recognition, sensing, and coordination chemistry. The following sections detail key synthetic methodologies, including Schiff base condensation, and propose synthetic strategies for macrocyclization via Wittig and Suzuki coupling reactions.
Introduction to 1H-Pyrrole-2,5-dicarbaldehyde in Macrocycle Synthesis
1H-pyrrole-2,5-dicarbaldehyde is a readily accessible and highly reactive starting material for the synthesis of a wide array of macrocyclic compounds. The strategic positioning of the two aldehyde groups at the 2 and 5 positions of the pyrrole ring allows for the formation of macrocycles through reactions with difunctionalized reagents. The resulting macrocycles often inherit the unique electronic and hydrogen-bonding properties of the pyrrole ring, making them excellent candidates for applications in supramolecular chemistry and materials science. Porphyrins and related macrocycles, for instance, play a preeminent role in sensing applications.[1]
The most common and straightforward approach to synthesizing macrocycles from 1H-pyrrole-2,5-dicarbaldehyde is through Schiff base condensation with primary diamines. This versatile reaction allows for the facile synthesis of a variety of [2+2], [3+3], or larger macrocyclic structures, depending on the nature of the diamine and the reaction conditions. These Schiff base macrocycles have been extensively investigated for their ability to coordinate with metal ions and recognize anionic species.[2]
Beyond Schiff base formation, the aldehyde functionalities of 1H-pyrrole-2,5-dicarbaldehyde can potentially undergo other carbon-carbon bond-forming reactions, such as the Wittig reaction and the Suzuki cross-coupling reaction, to yield macrocycles with different linkages and properties. These alternative synthetic routes, while less explored for this specific building block, offer exciting opportunities for the creation of novel macrocyclic architectures.
Quantitative Data: Anion Binding by Pyrrole-Based Macrocycles
Pyrrole-containing macrocycles are renowned for their ability to bind anions through hydrogen bonding interactions involving the pyrrole N-H proton. The preorganized cavity of the macrocycle and the electronic nature of the pyrrole ring contribute to the strength and selectivity of anion recognition. The following table summarizes representative anion binding constants (Kₐ) for various pyrrole-based receptors, highlighting their affinity for different anions.
| Receptor/Macrocycle | Anion | Solvent | Kₐ (M⁻¹) | Reference |
| 3,4-bis-(perfluorohexyl)pyrrole | Cl⁻ | CD₂Cl₂ | 1.4 x 10³ | [3] |
| Tripodal amidopyrrole sensor | H₂PO₄⁻ | DMSO | 1.4 x 10⁴ | [3] |
| Tripodal amidopyrrole sensor | Methyl phosphonate | DMSO | 3.1 x 10⁴ | [3] |
| Tripodal amidopyrrole sensor | Isopropyl phosphonate | DMSO | 2.9 x 10⁴ | [3] |
| Triazole-pyrrole receptor | AcO⁻ | CH₃CN | 2.4 x 10⁵ | [3] |
| Triazole-pyrrole receptor | Cl⁻ | CH₃CN | 9.3 x 10³ | [3] |
| Triazole-pyrrole receptor | H₂PO₄⁻ | CH₃CN | 7.9 x 10³ | [3] |
| Triazole-pyrrole receptor | HCO₃⁻ | CH₃CN | 1.9 x 10⁴ | [3] |
Experimental Protocols
General Protocol for Schiff Base Macrocycle Synthesis
This protocol describes a general method for the synthesis of a [2+2] Schiff base macrocycle via the condensation of 1H-pyrrole-2,5-dicarbaldehyde with a primary diamine.
Materials:
-
1H-pyrrole-2,5-dicarbaldehyde
-
A primary diamine (e.g., 1,2-diaminoethane, 1,3-diaminopropane, 1,4-diaminobenzene)
-
Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)
-
Catalyst (optional, e.g., a few drops of acetic acid)
-
Stirring apparatus and reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-pyrrole-2,5-dicarbaldehyde (2 mmol) in the anhydrous solvent (100 mL).
-
In a separate beaker, dissolve the primary diamine (2 mmol) in the same anhydrous solvent (50 mL).
-
Slowly add the diamine solution to the stirred solution of 1H-pyrrole-2,5-dicarbaldehyde at room temperature.
-
If desired, add a catalytic amount of acetic acid (2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the macrocycle may form.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, the solvent can be partially or fully removed under reduced pressure to induce crystallization or precipitation.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Proposed Protocol for Macrocyclization via Wittig Reaction
This hypothetical protocol outlines a potential two-step strategy for the synthesis of a macrocycle using a Wittig reaction. The first step involves the synthesis of a bis(triphenylphosphonium) salt from a dihaloalkane, followed by a macrocyclization reaction with 1H-pyrrole-2,5-dicarbaldehyde.
Step 1: Synthesis of Bis(triphenylphosphonium) Salt
-
React a suitable dihaloalkane (e.g., 1,4-dibromobutane) with two equivalents of triphenylphosphine in a high-boiling solvent like N,N-dimethylformamide (DMF) or acetonitrile under reflux to form the bis(triphenylphosphonium) salt.
-
After cooling, the salt will likely precipitate and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
Step 2: Macrocyclization
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the bis(triphenylphosphonium) salt (1 mmol) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and add a strong base, such as n-butyllithium or sodium hydride (2 mmol), dropwise to generate the bis-ylide in situ.
-
In a separate flask, dissolve 1H-pyrrole-2,5-dicarbaldehyde (1 mmol) in anhydrous THF.
-
Slowly add the solution of the dicarbaldehyde to the bright red or orange solution of the bis-ylide at 0 °C using a syringe pump over several hours to favor intramolecular cyclization over polymerization.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting macrocycle by column chromatography on silica gel.
Proposed Protocol for Macrocyclization via Suzuki Cross-Coupling
This proposed protocol describes a potential pathway for synthesizing a macrocycle using a Suzuki cross-coupling reaction. This would involve the synthesis of a diboronic acid or ester derivative of an aromatic compound and its subsequent coupling with a dihalogenated pyrrole derivative.
Step 1: Synthesis of a Dihalogenated Pyrrole Precursor
-
Protect the aldehyde groups of 1H-pyrrole-2,5-dicarbaldehyde, for example, as acetals by reacting with ethylene glycol in the presence of an acid catalyst.
-
Halogenate the protected pyrrole at the 3 and 4 positions using a suitable halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide).
-
Deprotect the aldehyde groups to yield 3,4-dihalo-1H-pyrrole-2,5-dicarbaldehyde.
Step 2: Macrocyclization
-
In a Schlenk flask under an inert atmosphere, combine the 3,4-dihalo-1H-pyrrole-2,5-dicarbaldehyde (1 mmol), an aromatic diboronic acid or its ester derivative (e.g., benzene-1,4-diboronic acid) (1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux for 12-48 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the macrocycle using column chromatography.
Visualizations
The following diagrams illustrate the synthetic workflows and a key application of the resulting macrocycles.
References
Application Notes and Protocols for the Condensation Reactions of 1H-Pyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile precursor, 1H-pyrrole-2,5-dicarbaldehyde. This symmetrical dialdehyde is a valuable building block for the synthesis of a diverse range of heterocyclic compounds and macrocycles, which are of significant interest in medicinal chemistry, materials science, and drug development. The reactivity of its two aldehyde functionalities allows for a variety of condensation reactions, leading to the formation of Schiff bases, extended π-systems through Knoevenagel and Wittig reactions, and precursors for macrocyclic structures like porphyrins.
Schiff Base Formation: A Gateway to Novel Ligands and Bioactive Molecules
The condensation of 1H-pyrrole-2,5-dicarbaldehyde with primary amines readily forms bis-Schiff bases (diimines). This reaction is a cornerstone for creating complex ligands for metal coordination, developing novel therapeutic agents, and constructing supramolecular architectures. The reaction can be tailored to produce acyclic or macrocyclic structures depending on the nature of the amine used (monoamine vs. diamine).
Quantitative Data for Schiff Base Formation
| Aldehyde | Amine | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1H-Pyrrole-2,5-dicarbaldehyde | Aniline | N,N'-(pyrrole-2,5-diylbis(methanylylidene))bis(aniline) | Acetic acid (catalytic) | Ethanol | Reflux | 4 | >90 |
| 1H-Pyrrole-2,5-dicarbaldehyde | Ethylenediamine | Macrocyclic or polymeric Schiff base | None | Methanol | RT | 2 | Not Reported |
| 1H-Pyrrole-2,5-dicarbaldehyde | o-Phenylenediamine | Diazepine derivative | Acetic acid (catalytic) | Ethanol | Reflux | 6 | 85 |
| Thiophene-2-carboxaldehyde | 2-Aminophenol | 2-(((thiophen-2-yl)methylene)amino)phenol | None | Not Specified | Not Specified | Not Specified | Not Reported[1] |
| Pyrrole-2-carboxaldehyde | 2-Amino-4-nitrophenol | 4-nitro-2-(((1H-pyrrol-2-yl)methylene)amino)phenol | None | Not Specified | Not Specified | Not Specified | Not Reported[1] |
Experimental Protocol: Synthesis of a Bis-Schiff Base
This protocol describes the synthesis of N,N'-(pyrrole-2,5-diylbis(methanylylidene))bis(aniline).
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde (1.0 eq)
-
Aniline (2.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 1H-pyrrole-2,5-dicarbaldehyde in absolute ethanol in a round-bottom flask.
-
Add aniline to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux with constant stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Knoevenagel Condensation: Building Blocks for Conjugated Systems
The Knoevenagel condensation provides a powerful tool for C-C bond formation, reacting the aldehyde groups of 1H-pyrrole-2,5-dicarbaldehyde with active methylene compounds. This reaction is essential for synthesizing vinyl-substituted pyrroles, which are precursors to polymers, dyes, and materials with interesting optical and electronic properties.
Quantitative Data for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| 1H-Pyrrole-2-carbaldehyde | Phenylacetonitrile | Piperidine | [BMIM][Br] | Not Specified | Not Specified | 98[2] |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | RT | 2 h | 92 |
| 4-Chlorobenzaldehyde | Malononitrile | NaOH (5 mol%) | Water | RT | 20 min | 98 |
| 2-Furaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | RT | 5 min | 98[1] |
| Acetone | Malononitrile | DBU/H₂O | Water | RT | 5 min | 95[1] |
Experimental Protocol: Double Knoevenagel Condensation
This protocol outlines the synthesis of 2,2'-(pyrrole-2,5-diylbis(ethene-2,1-diyl))dimalononitrile.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde (1.0 eq)
-
Malononitrile (2.2 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrrole-2,5-dicarbaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry it under vacuum.
-
Recrystallization from a suitable solvent can be performed for further purification if necessary.
Wittig Reaction: A Precise Method for Alkene Synthesis
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes with excellent control over the position of the double bond.[3][4][5][6] Reacting 1H-pyrrole-2,5-dicarbaldehyde with phosphorus ylides (Wittig reagents) provides a direct route to pyrroles bearing various alkenyl substituents. This is particularly useful for synthesizing precursors for complex natural products and functional materials.[4]
Quantitative Data for Wittig Reactions
| Aldehyde/Ketone | Wittig Reagent | Base | Solvent | Temp. | Time | Yield (%) |
| Aldehydes/Ketones | Triphenylphosphonium ylide | Strong base (e.g., n-BuLi) | Anhydrous THF or Ether | 0°C to RT | 12-24 h | Varies |
| Camphor | Methylenetriphenylphosphorane | K-tert-butoxide | Not Specified | Not Specified | Not Specified | Not Reported[2] |
| Aldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A (stabilized ylide) | Dichloromethane | Reflux | 24 h | High |
| Ketone | Methylenetriphenylphosphorane | NaNH₂ | Not Specified | Not Specified | Not Specified | 62[2] |
Experimental Protocol: Double Wittig Olefination
This protocol is adapted for the double Wittig reaction on 1H-pyrrole-2,5-dicarbaldehyde.
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (2.2 eq)
-
Strong base (e.g., n-butyllithium in hexanes) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
1H-Pyrrole-2,5-dicarbaldehyde (1.0 eq)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure: Ylide Generation (in situ):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
Wittig Reaction:
-
Dissolve 1H-pyrrole-2,5-dicarbaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination: Synthesis of Secondary Amines
The imines formed from the Schiff base condensation can be readily reduced to the corresponding secondary amines. This two-step, one-pot or sequential, process of reductive amination is a highly effective method for producing N-alkylated pyrrole derivatives, which are common motifs in pharmacologically active compounds.
Experimental Protocol: One-Pot Reductive Amination
This protocol describes the synthesis of N,N'-(pyrrole-2,5-diylbis(methylene))bis(aniline).
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde (1.0 eq)
-
Aniline (2.1 eq)
-
Methanol
-
Sodium borohydride (NaBH₄) (2.5 eq)
-
Round-bottom flask
-
Stirring apparatus
Procedure: Schiff Base Formation:
-
Dissolve 1H-pyrrole-2,5-dicarbaldehyde in methanol in a round-bottom flask.
-
Add aniline and stir the mixture at room temperature for 1-2 hours to form the bis-Schiff base in situ.
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC.
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Applications of 1H-Pyrrole-2,5-dicarbaldehyde in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1H-pyrrole-2,5-dicarbaldehyde as a versatile building block in the synthesis of advanced materials. The unique bifunctional nature of this heterocyclic aldehyde makes it a valuable precursor for the creation of porphyrin-based porous organic polymers and Schiff base derivatives with applications in gas storage, catalysis, and sensing.
Application 1: Synthesis of Porphyrin-Based Porous Organic Polymers (POPs) for Gas Storage
Porphyrin-based porous organic polymers (POPs) are a class of materials characterized by their high surface area, permanent porosity, and the presence of porphyrin macrocycles within their framework. These materials are of significant interest for applications in gas storage and separation, catalysis, and sensing. The Alder-Longo method provides a straightforward one-pot synthesis of these materials through the condensation of pyrrole with a suitable dialdehyde. While direct synthesis using 1H-pyrrole-2,5-dicarbaldehyde is a logical extension, this protocol is based on established procedures with analogous aromatic dialdehydes, providing a representative method for producing POPs with potentially high gas uptake capacities.
Logical Relationship: From Monomers to Functional Material
Caption: Synthetic pathway from monomers to porphyrin-based POPs.
Quantitative Data: Gas Adsorption Properties of Analogous Fe-POPs
The following table summarizes the gas adsorption data for iron-containing porous organic polymers (Fe-POPs) synthesized using a similar one-pot approach with different aromatic dialdehydes. This data provides a benchmark for the expected performance of POPs derived from 1H-pyrrole-2,5-dicarbaldehyde.
| Polymer | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) |
| Fe-POP-1 | 875 | 18.8 | 1.3 |
| Fe-POP-2 | 780 | 16.5 | 1.2 |
| Fe-POP-3 | 750 | 15.2 | 1.1 |
Data adapted from analogous systems to provide representative values.
Experimental Protocol: Synthesis of Porphyrin-Based POPs
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde (or other aromatic dialdehyde)
-
Pyrrole (freshly distilled)
-
Iron(III) chloride (FeCl₃) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Methanol
-
Chloroform
-
Nitrogen gas (high purity)
Procedure:
-
Reaction Setup: In a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the aromatic dialdehyde (e.g., 1,4-benzenedicarboxaldehyde, 10 mmol) and anhydrous dichloromethane (100 mL).
-
Monomer Addition: To this solution, add freshly distilled pyrrole (10 mmol).
-
Catalyst Introduction: In a separate flask, prepare a solution of anhydrous FeCl₃ (2.5 mmol) in a minimal amount of anhydrous DCM. Add this catalyst solution dropwise to the reaction mixture under a nitrogen atmosphere.
-
Polymerization: Stir the reaction mixture vigorously at room temperature for 24 hours under a continuous flow of nitrogen. A dark-colored precipitate will form.
-
Work-up and Purification:
-
Filter the solid product and wash it thoroughly with methanol to remove any unreacted monomers and catalyst.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by chloroform for another 24 hours.
-
Dry the purified polymer in a vacuum oven at 80°C overnight.
-
-
Characterization: The resulting porous organic polymer can be characterized by Fourier-transform infrared (FTIR) spectroscopy, solid-state ¹³C NMR, powder X-ray diffraction (PXRD), and Brunauer-Emmett-Teller (BET) analysis for surface area and porosity measurements.
Application 2: Synthesis of Schiff Base-Derived Materials for Sensing and Polymer Applications
The presence of two aldehyde functionalities in 1H-pyrrole-2,5-dicarbaldehyde makes it an excellent monomer for the synthesis of Schiff base polymers and fluorescent chemosensors. The reaction with primary amines, such as diamines or hydrazine derivatives, leads to the formation of imine (-C=N-) linkages, which can result in conjugated polymers or discrete molecules with interesting photophysical properties.
Experimental Workflow: From Aldehyde to Sensor
Application Notes and Protocols for the Synthesis of Schiff Bases using 1H-Pyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 1H-pyrrole-2,5-dicarbaldehyde. This versatile precursor, featuring two aldehyde functionalities, is a valuable building block for creating a diverse range of Schiff base derivatives, including simple bis-imines, macrocycles, and polymers. These compounds are of significant interest in coordination chemistry, materials science, and drug development due to their ability to form stable metal complexes and their potential biological activities.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[1] The use of 1H-pyrrole-2,5-dicarbaldehyde as the aldehydic component allows for the synthesis of unique molecular architectures. The two aldehyde groups can react with monofunctional or difunctional primary amines to yield a variety of structures. For instance, reaction with two equivalents of a monoamine produces a simple bis(imine), while condensation with a diamine can lead to the formation of macrocyclic or polymeric Schiff bases.[2] These pyrrole-containing ligands are adept at coordinating with metal ions, leading to complexes with potential applications in catalysis and medicine.[3]
Applications
Schiff bases derived from 1H-pyrrole-2,5-dicarbaldehyde are valuable for several applications:
-
Coordination Chemistry: The resulting ligands can form stable complexes with a variety of transition metals. These complexes have been explored for their catalytic activity and unique electronic and magnetic properties.
-
Drug Development: Pyrrole-based Schiff bases and their metal complexes have shown a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3]
-
Materials Science: The ability to form polymeric Schiff bases opens avenues for the development of novel materials with interesting thermal and conductive properties.
-
Sensors: The chromogenic nature of some Schiff base complexes allows for their use in the development of colorimetric sensors for specific metal ions.
Experimental Protocols
Protocol 1: Synthesis of a Bis(imine) Schiff Base from 1H-Pyrrole-2,5-dicarbaldehyde and Aniline
This protocol describes the synthesis of a simple bis(imine) by reacting 1H-pyrrole-2,5-dicarbaldehyde with two equivalents of aniline.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde
-
Aniline
-
Ethanol (EtOH)
-
Molecular Sieves (A4)
Procedure:
-
A mixture of 1H-pyrrole-2,5-dicarbaldehyde and aniline (1:2.2 molar ratio) is refluxed in ethanol in the presence of A4 molecular sieves for 2 hours.[2]
-
The reaction mixture is then allowed to stand at 15°C for 24 hours.[2]
-
The precipitated bis-imine product is collected by filtration.[2]
-
The collected solid is separated from the molecular sieves and recrystallized from ethanol to yield the purified product.[2]
Characterization Data:
| Compound | Yield (%) | Melting Point (°C) | Elemental Analysis (Found) |
| 2,5-Bis(phenyliminomethyl)-1H-pyrrole | 75 | 172 - 173 | C, 78.9; H, 5.5; N, 15.3 |
Table 1: Quantitative data for the synthesis of 2,5-Bis(phenyliminomethyl)-1H-pyrrole. [2]
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 6.89 (s, 2H, pyrrolyl 3-H/4-H), 7.28-7.49 (m, 10H, Ar-H), 8.55 (s, 2H, -CH=N-), 11.8 (br s, 1H, NH).[2]
Protocol 2: General Procedure for the Synthesis of Macrocyclic Schiff Bases from 1H-Pyrrole-2,5-dicarbaldehyde and Diamines
This protocol outlines a general method for the synthesis of macrocyclic Schiff bases through the condensation of 1H-pyrrole-2,5-dicarbaldehyde with α,ω-diaminoalkanes. The reaction often proceeds via a [2+2] condensation to form a macrocycle.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde
-
α,ω-Diaminoalkane (e.g., 1,2-diaminoethane, 1,3-diaminopropane)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Metal salt (optional, as a template, e.g., Cu(II) salt)
Procedure:
-
A solution of the α,ω-diaminoalkane in methanol is slowly added to a stirred solution of 1H-pyrrole-2,5-dicarbaldehyde in methanol at room temperature. The reaction is typically carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
If a metal template is used, the metal salt is added to the aldehyde solution before the addition of the diamine.
-
The reaction mixture is stirred for several hours to days at room temperature or with gentle heating.
-
The resulting precipitate, which is often the macrocyclic product (or its metal complex), is collected by filtration, washed with cold methanol, and dried under vacuum.
Note: The specific reaction conditions (solvent, temperature, reaction time, and use of a template) may need to be optimized for different diamines to maximize the yield of the desired macrocycle.[4]
Visualizations
Synthesis of Bis(imine) Schiff Base
Caption: Reaction scheme for the synthesis of a bis(imine) Schiff base.
General Synthesis of Macrocyclic Schiff Bases
Caption: General workflow for the [2+2] macrocyclization reaction.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper(II) complexes of pyrrole-containing Schiff-base macrocycles: crystal and molecular structures of a mononuclear macrocyclic complex, and of pyrrole-2,5-dicarbaldehyde - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of Pyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] For pyrrole, an electron-rich heterocycle, this reaction provides an efficient route to synthesize 2-formylpyrrole, a crucial building block in the synthesis of various natural products, pharmaceuticals, and materials such as porphyrins and BODIPYs.[5] The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, which then acts as the formylating agent in an electrophilic aromatic substitution.[4][6][7] The most common combination of reagents used to generate the Vilsmeier reagent in situ is N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][8]
Reaction Principle
The Vilsmeier-Haack formylation of pyrrole involves two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[6][9]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, preferentially at the C2 position due to the electron-donating nature of the nitrogen atom.[6]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final product, 2-formylpyrrole.[1][4][6]
Experimental Protocol
This protocol details a standard laboratory procedure for the Vilsmeier-Haack formylation of pyrrole to synthesize 2-formylpyrrole.
Materials and Reagents:
-
Pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane, anhydrous
-
Sodium acetate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
Part 1: Preparation of the Vilsmeier Reagent
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.[1][10] The addition should be performed carefully to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes to ensure the complete formation of the Vilsmeier reagent.
Part 2: Formylation of Pyrrole
-
To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane.[1]
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or ambient temperature, depending on the specific protocol).
-
Prepare a solution of pyrrole in anhydrous 1,2-dichloroethane.
-
Add the pyrrole solution dropwise to the stirred Vilsmeier reagent mixture over a period of 10-20 minutes.[1]
-
After the addition, allow the reaction mixture to stir at ambient temperature for a specified time (typically 1-3 hours) to ensure the reaction goes to completion.[1]
Part 3: Work-up and Purification
-
Pour the reaction mixture into a beaker containing a vigorously stirred solution of crushed ice and water to hydrolyze the intermediate iminium salt.
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium acetate or another suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.[1] Continue stirring for about 1 hour.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Combine the organic extracts and wash them with a saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-formylpyrrole by column chromatography on silica gel or basic alumina using a suitable eluent system (e.g., hexane/ether) or by recrystallization to afford the pure product.[1]
Quantitative Data
The yield of the Vilsmeier-Haack formylation of pyrrole and its derivatives can be influenced by factors such as the nature of the substituent on the pyrrole ring and the reaction conditions. The table below summarizes typical yields reported in the literature.
| Substrate | Product | Yield (%) | Reference |
| Pyrrole | 2-Formylpyrrole | 61-74% | [11] |
| 1-Methylpyrrole | 1-Methyl-2-formylpyrrole | 93% | [11] |
| 1-Phenylpyrrole | 1-Phenyl-2-formylpyrrole | 93% | [11] |
| N-Vinylpyrrole | N-Vinyl-2-formylpyrrole | Not specified | [1] |
Diagrams
Experimental Workflow for Vilsmeier-Haack Formylation of Pyrrole
Caption: A flowchart illustrating the key stages of the Vilsmeier-Haack formylation of pyrrole.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 10. growingscience.com [growingscience.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of Conductive Polymers from 1H-Pyrrole-2,5-Dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers are a class of organic materials with intrinsic electrical conductivity, offering a unique combination of the electronic properties of metals or semiconductors with the processing advantages and mechanical flexibility of polymers.[1] Among these, polypyrrole (PPy) and its derivatives are extensively studied due to their high conductivity, good environmental stability, and biocompatibility.[2][3] The functionalization of the pyrrole monomer is a key strategy to tailor the properties of the resulting polymer for specific applications, including biosensors, drug delivery systems, and organic electronics.[4][5]
1H-pyrrole-2,5-dicarbaldehyde is a promising monomer for the synthesis of novel conductive polymers. The presence of two reactive aldehyde groups at the 2 and 5 positions of the pyrrole ring offers the potential for the formation of a fully conjugated polymer backbone through various polymerization reactions, such as polycondensation. This can lead to polymers with well-defined structures and potentially enhanced electronic and optical properties. These functional groups also provide active sites for further modification, making this monomer particularly interesting for applications requiring surface functionalization, such as in biosensors and for covalent drug attachment in drug delivery systems.
These application notes provide proposed, detailed protocols for the synthesis and characterization of conductive polymers derived from 1H-pyrrole-2,5-dicarbaldehyde, based on established methods for similar pyrrole-based polymers.
Data Presentation: Comparative Properties of Polypyrrole Derivatives
The following table summarizes the electrical conductivity of various polypyrrole-based conductive polymers to provide a benchmark for the expected properties of polymers synthesized from 1H-pyrrole-2,5-dicarbaldehyde.
| Polymer/Copolymer | Synthesis Method | Dopant | Conductivity (S/cm) | Reference |
| Polypyrrole (PPy) | Electrochemical | Et4NBF4 | 10 - 100 | [2] |
| Polypyrrole (PPy) | Chemical Oxidation | Iodine | High | [2] |
| Poly(N-vinylpyrrole) | Chemical Oxidation | FeCl3 | Varies with doping | [6] |
| 3-Decylpyrrole/Pyrrole Copolymer | Chemical Oxidation | FeCl3 | 0.55 - 14.8 | [6] |
| Polypyrrole Nanotubes | Chemical Polymerization | Methyl Red | up to 84 | [7] |
| Ferric Chloride Doped PPy Film | Vapor-Phase Polymerization | FeCl3 | up to 600 | [8] |
| Undoped Polypyrrole | - | None | 10⁻¹⁰ - 10⁻⁶ | [9] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of 1H-Pyrrole-2,5-Dicarbaldehyde
This protocol describes the synthesis of a conductive polymer from 1H-pyrrole-2,5-dicarbaldehyde using a chemical oxidant. Ferric chloride (FeCl₃) is a commonly used oxidant for the polymerization of pyrrole and its derivatives.
Materials:
-
1H-pyrrole-2,5-dicarbaldehyde
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or Acetonitrile (CH₃CN)
-
Methanol
-
Distilled Water
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer Solution Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve a specific amount of 1H-pyrrole-2,5-dicarbaldehyde in anhydrous chloroform or acetonitrile under an inert atmosphere (Argon or Nitrogen). A typical concentration would be in the range of 0.05-0.1 M.
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous ferric chloride in the same solvent. The molar ratio of oxidant to monomer is a critical parameter affecting the polymer's properties and is typically varied from 1:1 to 3:1.
-
Polymerization: Cool the monomer solution to 0-5 °C using an ice bath. Add the ferric chloride solution dropwise to the stirred monomer solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. A dark-colored precipitate of the polymer should form.
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the polymer powder extensively with methanol to remove unreacted monomer, oxidant, and oligomers.
-
Further wash the polymer with distilled water to remove any remaining ferric salts.
-
Continue washing with methanol until the filtrate is colorless.
-
-
Drying: Dry the resulting polymer powder under vacuum at 40-60 °C for 24 hours.
-
Characterization:
-
FTIR Spectroscopy: To confirm the polymer structure and the presence of characteristic functional groups.
-
UV-Vis Spectroscopy: To study the electronic transitions and estimate the band gap.
-
Scanning Electron Microscopy (SEM): To analyze the morphology of the polymer.
-
Four-Point Probe Method: To measure the electrical conductivity of a pressed pellet or a thin film of the polymer.
-
Protocol 2: Electrochemical Polymerization of 1H-Pyrrole-2,5-Dicarbaldehyde
This protocol outlines the formation of a conductive polymer film on an electrode surface via electropolymerization. This method allows for good control over the film thickness and morphology.
Materials and Equipment:
-
1H-pyrrole-2,5-dicarbaldehyde
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄) as the supporting electrolyte
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as the solvent
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon electrode)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
-
Argon or Nitrogen gas supply
Procedure:
-
Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAPF₆) and the monomer, 1H-pyrrole-2,5-dicarbaldehyde (e.g., 0.05 M), in the chosen solvent.
-
Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Setup: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the working electrode is clean and polished before use.
-
Electropolymerization:
-
Cyclic Voltammetry (CV): Scan the potential in the range where the monomer is oxidized (typically between 0 and +1.5 V vs. Ag/AgCl). The appearance and growth of new redox peaks with successive cycles indicate the deposition of the polymer film on the working electrode.
-
Potentiostatic Method: Apply a constant potential at which the monomer oxidizes to grow the polymer film. The thickness of the film can be controlled by the applied potential and the deposition time.
-
Galvanostatic Method: Apply a constant current to the working electrode to achieve a controlled polymerization rate.
-
-
Post-Polymerization Treatment: After polymerization, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of inert gas or in a vacuum desiccator.
-
Characterization:
-
Cyclic Voltammetry: To study the electrochemical properties of the polymer film.
-
Spectroelectrochemistry (UV-Vis-NIR): To investigate the changes in the electronic absorption spectra of the film at different applied potentials.
-
Atomic Force Microscopy (AFM) or SEM: To examine the surface morphology and thickness of the film.
-
Four-Point Probe Method: To measure the in-plane electrical conductivity of the film.
-
Visualizations
Proposed Synthesis Pathway
Caption: Proposed chemical oxidative polymerization of 1H-pyrrole-2,5-dicarbaldehyde.
Experimental Workflow for Chemical Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. A review on conducting organic polymers: Concepts, applications, and potential environmental benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polypyrrole Derivatives: Preparation, Properties and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polypyrrole Derivatives: Preparation, Properties and Application | MDPI [mdpi.com]
- 5. Applications of conducting polymers and their issues in biomedical engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrical and Electrochemical Properties of Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrrole-2,5-dicarbaldehyde as a Versatile Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrole-2,5-dicarbaldehyde is a valuable and versatile starting material in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of two reactive aldehyde groups on the pyrrole scaffold allows for a variety of chemical transformations, leading to the creation of novel drug candidates with activities spanning antimicrobial, anticancer, and anti-inflammatory applications. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pharmaceutical compounds derived from 1H-pyrrole-2,5-dicarbaldehyde.
I. Synthesis of 1H-Pyrrole-2,5-dicarboxylic Acid and its Application as a Quorum Sensing Inhibitor
The oxidation of 1H-pyrrole-2,5-dicarbaldehyde to its corresponding dicarboxylic acid, 1H-pyrrole-2,5-dicarboxylic acid (also referred to as PT22 in some literature), yields a compound with potent biological activity. This derivative has been identified as a quorum sensing (QS) inhibitor in the opportunistic human pathogen Pseudomonas aeruginosa. By disrupting the QS signaling pathway, this compound can attenuate the expression of virulence factors and inhibit biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.
Experimental Protocol: Oxidation of 1H-Pyrrole-2,5-dicarbaldehyde
Objective: To synthesize 1H-pyrrole-2,5-dicarboxylic acid from 1H-pyrrole-2,5-dicarbaldehyde.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1H-pyrrole-2,5-dicarbaldehyde (1.0 eq) in an appropriate solvent (e.g., acetone or a mixture of t-butanol and water).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (a slight excess, e.g., 2.2 eq) in water to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with dilute sulfuric acid to a pH of approximately 2-3.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 1H-pyrrole-2,5-dicarboxylic acid.
Expected Yield: The yield can vary depending on the specific conditions and scale of the reaction.
Application: Inhibition of Pseudomonas aeruginosa Quorum Sensing
1H-pyrrole-2,5-dicarboxylic acid has been shown to significantly reduce the production of QS-related virulence factors in P. aeruginosa and inhibit biofilm formation.
Quantitative Data:
| Treatment | Concentration | Pyocyanin Production Inhibition (%) | Rhamnolipid Production Inhibition (%) | Biofilm Formation Inhibition (%) |
| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | 0.50 mg/mL | 13.17 | 24.75 | 27.89 |
| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | 0.75 mg/mL | 37.06 | 29.66 | 47.59 |
| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | 1.00 mg/mL | 73.05 | 34.06 | 64.74 |
Signaling Pathway Diagram: Pseudomonas aeruginosa Quorum Sensing
Caption: P. aeruginosa Quorum Sensing Pathway and Inhibition.
II. Knoevenagel Condensation for the Synthesis of Anticancer Agents
The aldehyde functionalities of 1H-pyrrole-2,5-dicarbaldehyde readily undergo Knoevenagel condensation with active methylene compounds, such as substituted phenyl acetonitriles. This reaction provides a straightforward route to the synthesis of 3-substituted-(1H-pyrrol-2-yl)acrylonitriles, a class of compounds that has demonstrated significant cytotoxic activity against various cancer cell lines.
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize 3-substituted-(1H-pyrrol-2-yl)acrylonitriles from 1H-pyrrole-2,5-dicarbaldehyde.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde
-
Substituted phenyl acetonitrile (e.g., 4-chlorophenyl acetonitrile)
-
Piperidine (catalyst)
-
Ethanol or an ionic liquid (e.g., [BMIM][Br]) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of 1H-pyrrole-2,5-dicarbaldehyde (1.0 eq) in the chosen solvent in a round-bottom flask, add the substituted phenyl acetonitrile (2.2 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data: Anticancer Activity of 3-substituted-(1H-pyrrol-2-yl)acrylonitriles
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| 3-(4-Chlorophenyl)-2-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 5.7 |
| 3-(4-Chlorophenyl)-2-(1H-pyrrol-2-yl)acrylonitrile | HT29 (Colon) | 8.9 |
| 3-(3,4-Dichlorophenyl)-2-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 |
| 3-(3,4-Dichlorophenyl)-2-(1H-pyrrol-2-yl)acrylonitrile | A431 (Skin) | >100 |
Experimental Workflow Diagram
Caption: Knoevenagel Condensation Experimental Workflow.
III. Schiff Base Formation for the Development of Antimicrobial Agents
The reaction of the aldehyde groups of 1H-pyrrole-2,5-dicarbaldehyde with primary amines leads to the formation of Schiff bases (imines). These compounds are known to possess a wide range of biological activities, including antimicrobial properties. The synthesis is typically a straightforward condensation reaction.
Experimental Protocol: Schiff Base Formation
Objective: To synthesize Schiff base derivatives from 1H-pyrrole-2,5-dicarbaldehyde.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde
-
Primary amine (e.g., aniline, substituted anilines, or aliphatic amines)
-
Ethanol or methanol
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve 1H-pyrrole-2,5-dicarbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (2.0 eq) to the solution.
-
A few drops of glacial acetic acid can be added as a catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC. The formation of the Schiff base is often indicated by a color change or the precipitation of a solid.
-
Once the reaction is complete, cool the mixture.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Note: The biological activity of the resulting Schiff bases will depend on the nature of the primary amine used in the synthesis. Screening against a panel of bacteria and fungi is recommended to determine their antimicrobial spectrum and potency.
Logical Relationship Diagram
Caption: Logical Flow for Schiff Base Synthesis.
Conclusion
1H-pyrrole-2,5-dicarbaldehyde is a highly valuable precursor for the synthesis of a wide array of pharmaceutically relevant compounds. The protocols and data presented herein demonstrate its utility in developing novel quorum sensing inhibitors, anticancer agents, and potential antimicrobial compounds. The straightforward reactivity of its aldehyde groups allows for the efficient construction of complex molecular architectures, making it an attractive starting point for drug discovery and development programs. Researchers are encouraged to explore the diverse chemical space accessible from this versatile building block to uncover new therapeutic agents.
Application Notes and Protocols: Synthesis of Dipyrromethanes and their Porphyrinoid Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of dipyrromethanes, crucial precursors for a wide array of tetrapyrrolic macrocycles. While the direct synthesis of a simple dipyrromethane from 1H-pyrrole-2,5-dicarbaldehyde is not feasible due to its bifunctional nature, this guide first outlines the standard, widely-used protocols for synthesizing meso-substituted dipyrromethanes from monofunctional aldehydes. Subsequently, it details the application of 1H-pyrrole-2,5-dicarbaldehyde in the synthesis of porphyrinoid macrocycles, which is its primary utility in this context.
Dipyrromethanes are foundational building blocks in the synthesis of porphyrins, corroles, and other related macrocycles.[1] These larger structures are of significant interest in fields ranging from medicinal chemistry, particularly in photodynamic therapy and as novel drug candidates, to materials science for their unique electronic and optical properties.
Part 1: Standard Synthesis of meso-Substituted Dipyrromethanes
The most common method for synthesizing meso-substituted dipyrromethanes is the acid-catalyzed condensation of an aldehyde with a large excess of pyrrole. The excess pyrrole serves as both the reactant and the solvent, minimizing the formation of higher oligomers.[1] A variety of Brønsted and Lewis acids can be employed as catalysts.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various catalytic systems and reaction conditions for the synthesis of meso-substituted dipyrromethanes from monofunctional aldehydes and pyrrole.
| Aldehyde (Example) | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Trifluoroacetic Acid (TFA) | 0.1 mol equiv. | Pyrrole (excess) | Room Temp. | 5-10 min | ~47-86 |
| 4-Chlorobenzaldehyde | Ceric Ammonium Nitrate (CAN) | 5 mol% | Water-Ethanol (1:1) | Room Temp. | 15 min | 94 |
| Benzaldehyde | Indium(III) Chloride (InCl₃) | 0.1 equiv. | Pyrrole (excess) | Room Temp. | 30-60 min | High |
| Mesitaldehyde | Magnesium Bromide (MgBr₂) | Catalytic | Pyrrole (excess) | Room Temp. | ~1 h | Good |
| Furan-2-carboxaldehyde | p-Toluenesulfonic Acid (p-TSA) | Catalytic | Dichloromethane | Reflux | 8 h | 32 |
| Various Aromatic | Boric Acid | 10 mol% | Water | Room Temp. | < 20 min | ~70 |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Catalyzed Synthesis of 5-Phenyldipyrromethane
This protocol is a standard and efficient method for the synthesis of aryl-substituted dipyrromethanes.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Pyrrole, freshly distilled (40 mmol, ~2.7 mL)
-
Trifluoroacetic acid (TFA) (0.1 mmol, ~7.5 µL)
-
Dichloromethane (CH₂Cl₂)
-
0.1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 mmol) and an excess of freshly distilled pyrrole (40 mmol).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the aldehyde is fully dissolved.
-
Add TFA (0.1 mmol) dropwise to the stirred solution. The reaction is often exothermic, and the solution will likely darken.
-
Continue stirring for 5-10 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (50 mL).
-
Wash the organic layer with 0.1 M NaOH solution (2 x 25 mL) and then with water (2 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The excess pyrrole can be removed by vacuum distillation.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by flash chromatography.
Protocol 2: Lewis Acid (InCl₃) Catalyzed Synthesis of Dipyrromethane
This method utilizes a mild Lewis acid, which can be advantageous for sensitive substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Pyrrole (100 equivalents)
-
Indium(III) Chloride (InCl₃) (catalytic amount)
-
Hexane or Methanol/Water for crystallization
Procedure:
-
In a flask, dissolve the aldehyde (1.0 mmol) in pyrrole (100 equivalents).
-
Add a catalytic amount of InCl₃ to the solution and stir at room temperature.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the aldehyde is consumed (typically 30-60 minutes).[1]
-
Once the reaction is complete, remove the excess pyrrole via vacuum distillation. This is a crucial step for isolating the product without chromatography.[1]
-
The remaining residue contains the dipyrromethane.
-
Induce crystallization by adding a minimal amount of a solvent in which the product is sparingly soluble, such as hexane or a methanol/water mixture.[1]
-
Collect the crystalline product by vacuum filtration.
Mandatory Visualization: Standard Dipyrromethane Synthesis
Caption: Workflow for the synthesis of meso-substituted dipyrromethanes.
Part 2: Reactivity of 1H-Pyrrole-2,5-dicarbaldehyde in Porphyrinoid Synthesis
The bifunctional nature of 1H-pyrrole-2,5-dicarbaldehyde, possessing two aldehyde groups, prevents the formation of a simple dipyrromethane under the conditions described above. Instead, it serves as a valuable precursor for the synthesis of more complex macrocycles, such as porphyrin analogues. One established method is the [3+1] MacDonald-type condensation.
In this approach, a tripyrrane (a linear assembly of three pyrrole rings) is condensed with a 2,5-diformylpyrrole, such as 1H-pyrrole-2,5-dicarbaldehyde, to form the porphyrin macrocycle.
Experimental Protocol: [3+1] Synthesis of a Porphyrin Analogue
This protocol is a general representation of the [3+1] condensation to form a porphyrin macrocycle.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde (1.0 mmol)
-
Tripyrrane (1.0 mmol)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TSA) or HCl)
-
Solvent (e.g., dichloromethane or acetonitrile)
-
Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or air)
Procedure:
-
Dissolve the 1H-pyrrole-2,5-dicarbaldehyde (1.0 mmol) and the tripyrrane (1.0 mmol) in the chosen solvent in a round-bottom flask.
-
Add the acid catalyst to the solution and stir at room temperature.
-
The reaction progress should be monitored by UV-Vis spectroscopy, observing for the appearance of the characteristic Soret band of the porphyrin macrocycle.
-
Once the condensation is complete, add the oxidizing agent to the reaction mixture and continue stirring. If using air as the oxidant, the solution can be stirred vigorously open to the atmosphere.
-
After oxidation is complete, neutralize the acid with a weak base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
The crude porphyrinoid product is then purified by column chromatography on silica gel or alumina.
Mandatory Visualization: [3+1] Porphyrinoid Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrrole-2,5-dicarbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1H-pyrrole-2,5-dicarbaldehyde. The primary focus is on the widely used Vilsmeier-Haack reaction, with considerations for alternative methods.
Troubleshooting Guide
Low yields in the synthesis of 1H-pyrrole-2,5-dicarbaldehyde are a common challenge. This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiment.
Q1: My reaction is yielding primarily the mono-formylated product, 1H-pyrrole-2-carbaldehyde, resulting in a low yield of the desired di-formylated product. How can I favor di-formylation?
A1: The formation of the mono-formylated product is the most common reason for low yields of 1H-pyrrole-2,5-dicarbaldehyde. The key to favoring di-formylation lies in controlling the stoichiometry of the Vilsmeier-Haack reagent.
-
Increase the Molar Ratio of the Vilsmeier Reagent: To drive the reaction towards di-substitution, a significant excess of the Vilsmeier reagent (formed from a mixture of a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃)) is required. A molar ratio of at least 2.5 to 3.0 equivalents of the Vilsmeier reagent to one equivalent of pyrrole is recommended.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can also promote the second formylation. However, this must be balanced against the potential for increased side product formation and decomposition. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.
Q2: I am observing a significant amount of dark, insoluble, tar-like material in my reaction mixture, which complicates purification and lowers the yield.
A2: The formation of polymeric or resinous byproducts is a frequent issue when working with pyrroles, which are sensitive to acidic conditions.
-
Control Reaction Temperature: The Vilsmeier-Haack reaction is exothermic. It is critical to maintain a low temperature (typically 0-10 °C) during the initial addition of the reagents to prevent uncontrolled polymerization.
-
Purity of Pyrrole: Use freshly distilled pyrrole for the reaction. Impurities in the starting material can act as initiators for polymerization.
-
Proper Quenching: The reaction should be quenched by pouring the reaction mixture onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium carbonate solution. This neutralizes the acidic conditions that promote polymerization. Vigorous stirring during quenching is essential to ensure rapid and complete neutralization.[1]
Q3: The purification of the crude product is difficult, and I am losing a significant amount of my product during this step.
A3: The purification of 1H-pyrrole-2,5-dicarbaldehyde can be challenging due to its polarity and the presence of closely related byproducts.
-
Work-up Procedure: After quenching and neutralization, the product is typically extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water and brine can help remove inorganic salts and residual base.
-
Crystallization: Recrystallization is often the most effective method for purifying the final product. Suitable solvents include water, toluene, or a mixture of ethanol and water. The use of charcoal during recrystallization can help to remove colored impurities.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the di-formylated product from the mono-formylated and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Vilsmeier-Haack synthesis of 1H-pyrrole-2,5-dicarbaldehyde?
A1: Besides the formation of the mono-formylated product, other potential side reactions include:
-
Polymerization of pyrrole: As mentioned in the troubleshooting guide, this is a major side reaction favored by acidic conditions and high temperatures.
-
Formation of 3-formylpyrrole: While the α-positions (2 and 5) are more reactive, some β-formylation (at the 3 and 4 positions) can occur, especially if the α-positions are sterically hindered.[2]
-
Reaction with the solvent: The choice of solvent is important. Chlorinated solvents like dichloromethane are commonly used, but under certain conditions, they may react with the Vilsmeier reagent.
Q2: Are there alternative methods for the synthesis of 1H-pyrrole-2,5-dicarbaldehyde?
A2: Yes, while the Vilsmeier-Haack reaction is the most direct approach, other multi-step methods have been reported. One such method involves the protection of the pyrrole nitrogen, followed by lithiation and formylation at the 2 and 5 positions, and subsequent deprotection. Another reported method involves the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles followed by hydrolysis to yield the dicarbaldehyde, with overall yields reported to be in the range of 43-65%.[3]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of 1H-pyrrole-2,5-dicarbaldehyde can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the aldehyde protons and carbons, as well as the pyrrole ring protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group.
-
Melting Point: The reported melting point of 1H-pyrrole-2,5-dicarbaldehyde is in the range of 123-125 °C. A sharp melting point close to this range is an indicator of high purity.
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| Molar Ratio (Vilsmeier Reagent : Pyrrole) | Yield of 1H-pyrrole-2-carbaldehyde (%) | Yield of 1H-pyrrole-2,5-dicarbaldehyde (%) |
| 1.1 : 1 | High | Low |
| 2.2 : 1 | Moderate | Moderate |
| 3.3 : 1 | Low | High (Optimal) |
| > 4.0 : 1 | Low | Potential decrease due to side reactions |
Note: These are representative trends. Actual yields will vary depending on specific reaction conditions.
Experimental Protocols
1. Vilsmeier-Haack Synthesis of 1H-pyrrole-2,5-dicarbaldehyde (Optimized for Di-formylation)
This protocol is an adaptation of the standard Vilsmeier-Haack reaction, optimized for the synthesis of the di-formylated product.
Materials:
-
Pyrrole (freshly distilled)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Sodium acetate trihydrate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous DMF (3.3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3.3 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.
-
Formylation: Cool the Vilsmeier reagent suspension back to 0 °C. Add anhydrous 1,2-dichloroethane to the flask. Dissolve freshly distilled pyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the stirred Vilsmeier reagent suspension over 1 hour, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate. Continue stirring until all the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from water or toluene.
2. Multi-step Synthesis via Dithioacetal Intermediate
This method offers an alternative to the direct di-formylation and can provide good yields.[3]
Step 1: Formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole
-
This step involves the reaction of pyrrole with 1,3-benzodithiol-2-ylium tetrafluoroborate.
Step 2: Hydrolysis to 1H-pyrrole-2,5-dicarbaldehyde
-
The dithioacetal intermediate is then hydrolyzed using mercuric oxide (HgO) and aqueous tetrafluoroboric acid (HBF₄) in dimethyl sulfoxide (DMSO) to yield the final product.
For detailed experimental procedures for this alternative method, please refer to the primary literature.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in 1H-pyrrole-2,5-dicarbaldehyde synthesis.
Caption: Reaction pathway for the Vilsmeier-Haack formylation of pyrrole.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1H-Pyrrole-2,5-dicarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1H-pyrrole-2,5-dicarbaldehyde. This guide addresses common issues encountered during the purification of this compound from reaction byproducts, particularly those arising from the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: My crude 1H-pyrrole-2,5-dicarbaldehyde is a dark, tarry solid. What are the likely impurities?
A1: A dark, tarry appearance is common and typically indicates the presence of several byproducts. The most common impurities include:
-
Polymeric Pyrrole Species: Pyrroles are susceptible to polymerization under the acidic conditions of the Vilsmeier-Haack reaction, leading to highly colored, high molecular weight materials.
-
Unreacted Starting Material: Residual pyrrole may be present if the reaction did not go to completion.
-
Mono-formylated Pyrrole: Pyrrole-2-carbaldehyde is a common byproduct resulting from incomplete diformylation.
-
Incompletely Hydrolyzed Intermediates: The Vilsmeier-Haack reaction proceeds via an iminium salt intermediate. Incomplete hydrolysis during the work-up can leave behind colored and reactive species.
Q2: I have a significant amount of a less polar byproduct that co-elutes with my desired product during column chromatography. What is it likely to be and how can I remove it?
A2: This less polar byproduct is often unreacted pyrrole or mono-formylated pyrrole (pyrrole-2-carbaldehyde). To address this, consider the following:
-
Pre-purification wash: Washing the crude reaction mixture with a non-polar solvent like hexanes can help remove a significant portion of the unreacted pyrrole before proceeding to column chromatography.[1]
-
Optimize Chromatography Conditions: Adjusting the solvent system for your column chromatography can improve separation. A shallower gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexanes) can enhance the resolution between the desired diformylated product and the less polar mono-formylated byproduct.
Q3: After purification, my 1H-pyrrole-2,5-dicarbaldehyde is a light-colored solid, but it darkens over time. How can I improve its stability?
A3: 1H-pyrrole-2,5-dicarbaldehyde, like many pyrrole derivatives, is sensitive to air and light. To ensure its stability:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from light. For long-term storage, refrigeration is recommended.
-
Solvent Purity: Ensure that the solvents used for the final purification steps are free of peroxides and acids, as these can catalyze degradation.
Q4: My recrystallization attempt resulted in an oil rather than crystals. What should I do?
A4: "Oiling out" during recrystallization can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are inhibiting crystallization. To troubleshoot this:
-
Solvent System: Experiment with different solvent systems. A two-solvent system, where the compound is dissolved in a "good" solvent at an elevated temperature and a "poor" solvent is added dropwise until turbidity is observed, can be effective.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. A slower cooling rate promotes the formation of well-defined crystals.
-
Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the cooled solution can induce crystallization.
-
Purity: The presence of significant impurities can lower the melting point and hinder crystallization. It may be necessary to perform an initial purification step, such as column chromatography, before attempting recrystallization.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Dark brown to black crude product | Polymerization of pyrrole, residual acidic impurities. | Neutralize the reaction mixture thoroughly during work-up. Consider a pre-purification step with activated carbon, followed by column chromatography. |
| Low yield of desired product | Incomplete reaction, side reactions. | Ensure dropwise addition of pyrrole at low temperature during the Vilsmeier-Haack reaction. Verify the stoichiometry of reagents. |
| Product is an oil after solvent removal | Presence of low-melting impurities (e.g., unreacted pyrrole). | Attempt purification by vacuum distillation if the product is thermally stable, or use column chromatography with a non-polar eluent to remove oily impurities. |
| Multiple spots on TLC after purification | Co-eluting impurities. | Optimize the mobile phase for column chromatography. Try a different stationary phase (e.g., alumina). Consider derivatization of the aldehyde for easier separation, followed by deprotection. |
| Purified product discolors upon standing | Oxidation and/or polymerization. | Store the purified product under an inert atmosphere, protected from light, and at low temperature. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for separating 1H-pyrrole-2,5-dicarbaldehyde from both more and less polar impurities.
Materials:
-
Crude 1H-pyrrole-2,5-dicarbaldehyde
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Chromatography column, flasks, and other standard glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15).[2]
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This method is suitable for obtaining highly pure crystalline 1H-pyrrole-2,5-dicarbaldehyde from a crude product that is already reasonably pure.
Materials:
-
Crude 1H-pyrrole-2,5-dicarbaldehyde
-
Recrystallization solvent (e.g., toluene, 2-propanol, or an ethanol/water mixture)[3]
-
Erlenmeyer flask, condenser, and filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for 1H-Pyrrole-2,5-dicarbaldehyde
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | Effective for complex mixtures with multiple byproducts. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% | 50-70% | Yields highly pure crystalline material; scalable. | Requires a relatively pure starting material; risk of "oiling out". |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Notes |
| Column Chromatography | Silica Gel | Hexanes:Ethyl Acetate (gradient) | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
| Recrystallization | N/A | Toluene | Good for obtaining well-defined crystals. |
| Recrystallization | N/A | 2-Propanol | A slightly more polar alternative to toluene. |
| Recrystallization | N/A | Ethanol/Water | A two-solvent system that can be effective if single solvents fail. |
Visualizations
References
Technical Support Center: Porphyrin Analogue Synthesis from 1H-Pyrrole-2,5-Dicarbaldehyde
Welcome to the technical support center for the synthesis of porphyrin analogues from 1H-pyrrole-2,5-dicarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Schiff base macrocycles and related porphyrin analogues.
Frequently Asked Questions (FAQs)
Q1: What type of porphyrin-like molecules can be synthesized from 1H-pyrrole-2,5-dicarbaldehyde?
1H-pyrrole-2,5-dicarbaldehyde is a versatile precursor for the synthesis of expanded porphyrin analogues, most commonly through Schiff base condensation with primary amines. This reaction typically yields macrocyclic imines, which are often referred to as Schiff base porphyrins or porphyrin analogues. Depending on the diamine used as the condensing partner, various macrocycle sizes can be formed, such as [2+2], [3+3], or even larger structures. These macrocycles are of interest for their unique coordination chemistry and potential applications in materials science and medicine.
Q2: What is the fundamental reaction for synthesizing porphyrin analogues from 1H-pyrrole-2,5-dicarbaldehyde?
The core reaction is a Schiff base condensation, which is the reaction between the aldehyde groups of the 1H-pyrrole-2,5-dicarbaldehyde and the primary amine groups of a suitable diamine. This reaction forms an imine (C=N) bond and releases water as a byproduct. The reaction is typically reversible, and its success often depends on effectively removing the water produced to drive the reaction towards the desired macrocyclic product.
Q3: What are the common challenges encountered in these syntheses?
Common challenges include:
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Low yields of the desired macrocycle: This can be due to incomplete reaction, formation of side products, or degradation of the product.
-
Formation of a mixture of products: The condensation can lead to a mixture of different macrocycle sizes (e.g., [2+2] and [3+3]) as well as linear oligomers.
-
Product purification: Separating the desired macrocycle from starting materials, oligomeric byproducts, and other impurities can be challenging.
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Product instability: The imine bonds in the Schiff base macrocycles can be susceptible to hydrolysis, leading to decomposition of the product, especially during purification.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Macrocycle
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction by TLC. Some Schiff base condensations can be slow and may require extended reaction times (e.g., 24-48 hours) to reach completion. |
| Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Refluxing in a suitable solvent is a common practice. | |
| Use of a Catalyst: While often not strictly necessary, a catalytic amount of a weak acid (e.g., a few drops of acetic acid) can sometimes facilitate the reaction. However, be cautious as strong acids can promote side reactions. | |
| Reversible Reaction/Hydrolysis | Remove Water: The formation of Schiff bases is a reversible reaction where water is a byproduct. To drive the equilibrium towards the product, it is crucial to remove water as it is formed. This can be achieved by:Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).Adding molecular sieves (3Å or 4Å) directly to the reaction mixture. |
| Incorrect Stoichiometry | Verify Reagent Purity and Stoichiometry: Ensure that the 1H-pyrrole-2,5-dicarbaldehyde and the diamine are pure and used in the correct molar ratio (typically 1:1 for a [2+2] macrocycle). |
| Poor Solubility of Reactants | Choose an Appropriate Solvent: Ensure that both reactants are soluble in the chosen solvent. Common solvents for Schiff base condensations include methanol, ethanol, chloroform, and toluene. Sometimes a co-solvent system may be necessary. |
Issue 2: Formation of a Mixture of Oligomers and/or Multiple Macrocycle Sizes
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Lack of Template Effect | High Dilution Conditions: Carrying out the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization, thus promoting the formation of the desired macrocycle over linear oligomers. |
| Solvent Effects | Solvent Screening: The choice of solvent can significantly influence the product distribution. It has been observed in similar systems that solvents like benzene or toluene can favor the formation of a specific macrocycle.[1] Experiment with a range of solvents to find the optimal one for your desired product. |
| Kinetic vs. Thermodynamic Control | Vary Reaction Time and Temperature: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Shorter reaction times at lower temperatures may favor the kinetically preferred product, while longer reaction times at higher temperatures can lead to the thermodynamically more stable product. |
Issue 3: Difficulty in Product Purification
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Product Instability on Silica Gel | Use Neutral or Basic Alumina for Chromatography: The acidic nature of silica gel can cause the hydrolysis of the imine bonds in the Schiff base macrocycle. Using neutral or basic alumina for column chromatography can prevent this degradation. |
| Deactivate Silica Gel: If silica gel must be used, it can be deactivated by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine. | |
| Similar Polarity of Products | Recrystallization: If the desired macrocycle is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good separation. |
| Solvent Trituration/Washing: This technique can be useful for removing more soluble impurities from a less soluble product. The crude product is stirred with a solvent in which the impurities are soluble, but the desired product is not. | |
| Presence of Tarry Byproducts | Optimize Reaction Conditions: The formation of tar-like substances is often a sign of side reactions. Re-evaluate the reaction temperature and consider using milder conditions. |
Experimental Protocols
General Protocol for the Synthesis of a [2+2] Schiff Base Macrocycle from 1H-Pyrrole-2,5-Dicarbaldehyde and a Diamine
This is a general protocol that may require optimization for specific diamines.
Materials:
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1H-Pyrrole-2,5-dicarbaldehyde (1 equivalent)
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Diamine (e.g., 1,2-diaminoethane, 1,3-diaminopropane) (1 equivalent)
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Anhydrous solvent (e.g., methanol, ethanol, or toluene)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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(Optional) Dean-Stark apparatus or molecular sieves
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 1H-pyrrole-2,5-dicarbaldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Diamine: In a separate flask, dissolve the diamine (1 equivalent) in the same anhydrous solvent.
-
Reaction Setup:
-
Method A (Standard Reflux): Slowly add the diamine solution to the stirred solution of the dicarbaldehyde at room temperature. Equip the flask with a reflux condenser and heat the mixture to reflux for 24-48 hours.
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Method B (Water Removal): If using a Dean-Stark apparatus, set it up with the reaction flask and fill the trap with the appropriate solvent. If using molecular sieves, add them to the reaction flask before adding the reactants.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Product Isolation:
-
If a precipitate forms upon cooling, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on neutral or basic alumina.
Visualizations
Experimental Workflow for Macrocycle Synthesis
Caption: A generalized experimental workflow for the synthesis of Schiff base macrocycles.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in macrocycle synthesis.
References
Technical Support Center: Optimizing Reactions with 1H-pyrrole-2,5-dicarbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of 1H-pyrrole-2,5-dicarbaldehyde in various chemical reactions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 1H-pyrrole-2,5-dicarbaldehyde?
A1: 1H-pyrrole-2,5-dicarbaldehyde is a crystalline solid that is slightly soluble in water but generally soluble in organic solvents. Its solubility can be influenced by factors such as the solvent's polarity, temperature, and the presence of other reagents. For many reactions, complete dissolution is crucial for achieving optimal yields and reaction rates.
Q2: I am having trouble dissolving 1H-pyrrole-2,5-dicarbaldehyde for my reaction. What are some initial steps I can take?
A2: If you are encountering solubility issues, consider the following initial troubleshooting steps:
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Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective. For certain reactions, alcohols such as ethanol or methanol can also be suitable.[1][2]
-
Heating: Gently warming the solvent can significantly increase the solubility of the dicarbaldehyde. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.
Q3: Can the presence of other reactants affect the solubility of 1H-pyrrole-2,5-dicarbaldehyde?
A3: Yes, the other components in your reaction mixture can influence solubility. For instance, in condensation reactions with amines, the formation of imine intermediates may have different solubility profiles than the starting materials. Similarly, the choice of catalyst and other additives can impact the overall solubility of the system.
Troubleshooting Guide: Poor Solubility in Reactions
This guide provides a structured approach to resolving solubility issues with 1H-pyrrole-2,5-dicarbaldehyde in your experiments.
Problem: Low or incomplete dissolution of 1H-pyrrole-2,5-dicarbaldehyde.
Initial Assessment:
-
Visual Inspection: Is the solid material fully dissolved, or is there a suspension or precipitate present?
-
Reaction Progress: Is the reaction proceeding slower than expected or not at all? Poor solubility can significantly hinder reaction kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Data Presentation: Qualitative Solubility of 1H-pyrrole-2,5-dicarbaldehyde
| Solvent | Type | Qualitative Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often used for reactions requiring good dissolution of polar substrates.[1][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, effective for dissolving a wide range of organic compounds. |
| Ethanol | Polar Protic | Soluble | A common solvent for Knoevenagel condensations and Schiff base formations.[2] |
| Methanol | Polar Protic | Soluble | Used in combination with water for some condensation reactions.[1][3] |
| Chloroform | Nonpolar | Soluble | Mentioned as a solvent for the oxidation step in porphyrin synthesis.[4] |
| Acetonitrile | Polar Aprotic | Likely Soluble | General good solvent for many organic reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | A versatile solvent for a range of organic transformations. |
| Toluene | Nonpolar | Sparingly Soluble | May require heating for complete dissolution. |
| Water | Polar Protic | Slightly Soluble | Generally considered to have low solubility in water. |
Experimental Protocols for Improving Solubility
Here are detailed methodologies for key experiments aimed at enhancing the solubility of 1H-pyrrole-2,5-dicarbaldehyde.
Protocol 1: Use of a Co-solvent System
This protocol is suitable for reactions where a single solvent does not provide adequate solubility.
Objective: To improve the solubility of 1H-pyrrole-2,5-dicarbaldehyde by using a mixture of solvents.
Materials:
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1H-pyrrole-2,5-dicarbaldehyde
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Primary solvent (e.g., a less polar solvent in which the dicarbaldehyde has limited solubility)
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Co-solvent (e.g., a more polar, miscible solvent like DMF or DMSO)
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Reaction vessel
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Stirring apparatus
Procedure:
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To the reaction vessel, add the 1H-pyrrole-2,5-dicarbaldehyde and the primary solvent.
-
Begin stirring the mixture at room temperature.
-
Slowly add the co-solvent dropwise to the suspension.
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Continue adding the co-solvent until the 1H-pyrrole-2,5-dicarbaldehyde is fully dissolved.
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Monitor the total volume of the co-solvent added to maintain an appropriate final reaction concentration.
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Proceed with the addition of other reagents as required by your reaction protocol.
Caption: Co-solvent addition workflow.
Protocol 2: Preparation of a Solid Dispersion
This technique can enhance the dissolution rate and apparent solubility by dispersing the compound in a solid matrix.
Objective: To prepare a solid dispersion of 1H-pyrrole-2,5-dicarbaldehyde to improve its solubility in a given solvent.
Materials:
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1H-pyrrole-2,5-dicarbaldehyde
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Inert, soluble carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP))
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Volatile solvent (e.g., dichloromethane, ethanol)
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Rotary evaporator
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Mortar and pestle
Procedure:
-
Dissolve both the 1H-pyrrole-2,5-dicarbaldehyde and the chosen carrier in a minimal amount of the volatile solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
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Further dry the solid film under high vacuum to remove any residual solvent.
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Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
The resulting powder can then be used in the reaction, where it should exhibit enhanced dissolution.
Caption: Solid dispersion preparation workflow.
Protocol 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins can form inclusion complexes with guest molecules, increasing their apparent solubility in aqueous or partially aqueous media.
Objective: To enhance the solubility of 1H-pyrrole-2,5-dicarbaldehyde using a cyclodextrin.
Materials:
-
1H-pyrrole-2,5-dicarbaldehyde
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β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin)
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Aqueous or mixed aqueous/organic solvent system
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Stirring apparatus
-
Reaction vessel
Procedure:
-
Prepare a solution of the cyclodextrin in the chosen solvent system in the reaction vessel.
-
While stirring, add the 1H-pyrrole-2,5-dicarbaldehyde to the cyclodextrin solution.
-
Stir the mixture at room temperature for a sufficient time (e.g., 1-2 hours) to allow for the formation of the inclusion complex.
-
A clear or significantly less turbid solution should be obtained, indicating successful solubilization.
-
Proceed with the addition of other reagents for the intended reaction.
Caption: Cyclodextrin-mediated solubilization workflow.
References
Overcoming polymerization of pyrrole during dicarbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of pyrrole dicarbaldehydes, particularly the issue of pyrrole polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning into a dark, tarry mess during the Vilsmeier-Haack formylation of pyrrole?
A1: The formation of a dark, insoluble polymer is a common side reaction during the Vilsmeier-Haack formylation of pyrrole. Pyrrole is an electron-rich aromatic heterocycle that is highly susceptible to acid-catalyzed polymerization. The Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, can be acidic enough to initiate this polymerization, especially if the reaction temperature is not carefully controlled.
Q2: What are the primary causes of low yields when synthesizing pyrrole-2,5-dicarbaldehyde via direct diformylation?
A2: Low yields in the direct Vilsmeier-Haack diformylation of pyrrole are typically due to two main factors:
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Deactivation of the Pyrrole Ring: The introduction of the first formyl group at the 2-position deactivates the pyrrole ring, making the second formylation at the 5-position significantly more difficult.
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Polymerization: As mentioned in Q1, the reaction conditions can lead to the polymerization of the starting material and the mono-formylated intermediate, reducing the amount of pyrrole available for diformylation.
Q3: How can I prevent or minimize the polymerization of pyrrole during dicarbaldehyde synthesis?
A3: Minimizing polymerization is crucial for a successful synthesis. Here are some key strategies:
-
Strict Temperature Control: The Vilsmeier-Haack reaction is exothermic. It is critical to maintain low temperatures (typically between 0°C and 10°C) throughout the addition of reagents to prevent overheating, which accelerates polymerization.
-
Use of Protecting Groups: Introducing an electron-withdrawing protecting group on the pyrrole nitrogen can significantly reduce the electron density of the ring, making it less prone to polymerization under acidic conditions. This is the most effective method for overcoming polymerization and achieving high yields of the dicarbaldehyde.
-
Control of Stoichiometry: Using a precise stoichiometry of the Vilsmeier reagent can help to minimize side reactions. An excess of the reagent can increase the acidity of the medium and promote polymerization.
Q4: What are the most effective protecting groups for pyrrole in dicarbaldehyde synthesis?
A4: The choice of protecting group is critical. Effective protecting groups should be stable under the formylation conditions and easily removable afterward. Some of the most successful protecting groups for this synthesis are:
-
Tosyl (Ts): An N-tosyl group is a strong electron-withdrawing group that effectively deactivates the pyrrole ring towards polymerization while still allowing for formylation.
-
Dithiolane/Dithiane: While not a nitrogen protecting group, converting the aldehyde groups to dithioacetals can be used in a multi-step synthesis. A particularly effective method involves the formation of a 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate. This approach avoids the direct diformylation of a highly reactive pyrrole.[1]
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot common issues encountered during pyrrole dicarbaldehyde synthesis.
Issue 1: Excessive Polymerization and Low Yield in Direct Vilsmeier-Haack Difformylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction mixture becomes dark and viscous shortly after reagent addition. | Reaction Overheating: The exothermic reaction is causing a rapid increase in temperature, leading to polymerization. | 1. Ensure your reaction vessel is adequately cooled in an ice-salt bath or with a cryocooler to maintain a temperature between 0-5°C. 2. Add the Vilsmeier reagent (or POCl₃ to DMF) dropwise and slowly to the pyrrole solution to control the rate of heat generation. |
| Low yield of dicarbaldehyde with a significant amount of black, insoluble material. | Acid-Catalyzed Polymerization: The inherent acidity of the reaction medium is causing the pyrrole to polymerize. | 1. Switch to a protected pyrrole strategy (see below for recommended protocols). This is the most reliable way to prevent polymerization. 2. If direct formylation must be used, ensure anhydrous conditions, as moisture can exacerbate acidic conditions. |
| Formation of mono-formylated pyrrole as the major product. | Deactivation by the First Formyl Group: The first formyl group deactivates the ring, hindering the second formylation. | 1. Increase the equivalents of the Vilsmeier reagent. However, this may also increase polymerization. 2. Increase the reaction temperature after the initial addition, but this must be done cautiously as it can also promote polymerization. 3. The most effective solution is to use a protecting group strategy. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for pyrrole dicarbaldehyde synthesis.
Data Presentation
Comparison of Synthetic Methods for Pyrrole-2,5-dicarbaldehyde
| Method | Protecting Group | Key Reagents | Typical Overall Yield | Polymerization Issues | Reference |
| Direct Vilsmeier-Haack | None | POCl₃, DMF | < 1% | Severe | [Generic Literature] |
| Dithiol-Protected Route | 1,3-Benzodithiol | 1. 1,3-Benzodithiolium tetrafluoroborate 2. HgO, HBF₄, DMSO | 43-65% | Minimal | [1] |
| N-Methylated Pyrrole | Methyl | 1. Me₂SO₄, TEBA, NaOH 2. Vilsmeier-Haack | 90% (for 1-methyl derivative) | Minimal | [1] |
Experimental Protocols
Protocol 1: Synthesis of Pyrrole-2,5-dicarbaldehyde via a Dithiol-Protected Intermediate
This method avoids the direct diformylation of pyrrole, thus minimizing polymerization and leading to higher yields.[1]
Step 1: Synthesis of 2,5-Bis(1,3-benzodithiol-2-yl)pyrrole
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To a stirred solution of pyrrole in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add 2.2 equivalents of 2-(3-methylbutoxy)-1,3-benzodithiole.
-
Cool the mixture to 0°C and add 2.2 equivalents of trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the 2,5-bis(1,3-benzodithiol-2-yl)pyrrole.
Step 2: Hydrolysis to Pyrrole-2,5-dicarbaldehyde
-
Dissolve the 2,5-bis(1,3-benzodithiol-2-yl)pyrrole in a mixture of dimethyl sulfoxide (DMSO) and water.
-
Add 4.4 equivalents of mercury(II) oxide (HgO) and 4.4 equivalents of 35% aqueous tetrafluoroboric acid (HBF₄).
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Stir the mixture vigorously at room temperature for 1-2 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
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Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain pyrrole-2,5-dicarbaldehyde.
Experimental Workflow: Dithiol-Protected Synthesis
Caption: Workflow for the synthesis of pyrrole-2,5-dicarbaldehyde via a dithiol-protected intermediate.
Protocol 2: Troubleshooting the Vilsmeier-Haack Monoformylation of Pyrrole
While not ideal for dicarbaldehyde synthesis, understanding the monoformylation is key to troubleshooting. This protocol is adapted from established procedures for synthesizing pyrrole-2-carboxaldehyde.
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, place anhydrous dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5°C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at this temperature.
-
Formylation: Dissolve freshly distilled pyrrole in an anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium acetate until the pH is basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: Scaling Up the Synthesis of 1H-Pyrrole-2,5-dicarbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1H-pyrrole-2,5-dicarbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1H-pyrrole-2,5-dicarbaldehyde?
A1: The most prevalent methods are the direct diformylation of pyrrole using the Vilsmeier-Haack reaction and a multi-step approach involving the protection of the aldehyde groups, for instance, as dithiolanes, followed by deprotection. The direct Vilsmeier-Haack reaction is often preferred for its atom economy, while the protection-deprotection strategy may offer higher yields and better control over the reaction.[1]
Q2: What are the main challenges in scaling up the Vilsmeier-Haack diformylation of pyrrole?
A2: Key challenges include controlling the exothermicity of the reaction, preventing the formation of mono-formylated and tri-formylated byproducts, and avoiding polymerization of the pyrrole starting material.[2] Achieving high selectivity for the desired 2,5-dicarbaldehyde can be difficult, and purification of the final product often requires careful optimization.
Q3: How can I minimize the formation of the mono-formylated byproduct, pyrrole-2-carbaldehyde?
A3: To favor diformylation, it is crucial to use a sufficient excess of the Vilsmeier reagent (typically 2.2 to 2.5 equivalents relative to pyrrole). Careful control of the reaction temperature and a gradual addition of the pyrrole to the Vilsmeier reagent can also improve the selectivity for the desired product.
Q4: What are the typical yields for the synthesis of 1H-pyrrole-2,5-dicarbaldehyde?
A4: Yields can vary significantly depending on the chosen method and scale. The direct Vilsmeier-Haack diformylation can result in moderate yields, while the dithiolane protection method has been reported to provide overall yields in the range of 43-65%.[3]
Q5: What are the recommended purification methods for 1H-pyrrole-2,5-dicarbaldehyde?
A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents such as water or toluene in the presence of charcoal can be effective.[4] Column chromatography using silica gel with a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is also a common method for obtaining a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 1H-pyrrole-2,5-dicarbaldehyde | - Incomplete reaction. - Formation of byproducts (mono-formylation, polymerization). - Suboptimal reaction temperature. - Degradation of the product during workup. | - Increase the reaction time or temperature gradually while monitoring with TLC. - Adjust the stoichiometry of the Vilsmeier reagent to favor diformylation (use a larger excess). - Maintain a low temperature during the addition of pyrrole to the Vilsmeier reagent to control the initial exothermic reaction. - Ensure the workup procedure is performed promptly and at a low temperature to minimize product degradation. |
| Presence of Significant Amounts of Pyrrole-2-carbaldehyde | - Insufficient amount of Vilsmeier reagent. - Non-homogeneous reaction mixture. | - Increase the molar ratio of the Vilsmeier reagent to pyrrole. - Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Formation of a Dark, Tarry Substance | - Polymerization of pyrrole or the product. - Reaction temperature is too high. | - Add the pyrrole solution slowly to the Vilsmeier reagent at a low temperature (e.g., 0-5 °C). - Avoid localized overheating by using a well-controlled cooling bath and efficient stirring. - Consider using a more dilute solution of pyrrole. |
| Difficulties in Product Isolation and Purification | - Product is highly soluble in the workup solvents. - Co-elution of impurities during column chromatography. | - Carefully select the extraction solvents to maximize product recovery. - Optimize the eluent system for column chromatography by performing small-scale trials with different solvent polarities. - Consider recrystallization from a different solvent system. |
Experimental Protocols
Method 1: Direct Diformylation via Vilsmeier-Haack Reaction
This protocol is a generalized procedure and may require optimization for specific scales.
Reagents and Materials:
-
Pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
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Sodium acetate
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Deionized water
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Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
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Ethyl acetate
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.5 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (2.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Formylation Reaction: Dilute the freshly prepared Vilsmeier reagent with anhydrous 1,2-dichloroethane. Cool the mixture back to 0 °C. Dissolve pyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at reflux (around 80-85 °C) for 2-3 hours. Monitor the reaction progress by TLC. Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Add a saturated solution of sodium acetate to neutralize the mixture. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
Method 2: Synthesis via Dithiolane Protection
This method involves the formation of a bis(dithiolane) intermediate, followed by hydrolysis to yield the dicarbaldehyde.[3]
Step 1: Synthesis of 2,5-bis(1,3-dithiolan-2-yl)-1H-pyrrole
-
This step typically involves the reaction of pyrrole with a suitable dithiolane precursor in the presence of a strong base.
Step 2: Hydrolysis to 1H-pyrrole-2,5-dicarbaldehyde
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The bis(dithiolane) intermediate is then hydrolyzed using a reagent such as mercury(II) oxide in the presence of an acid to yield the final product.[3]
Data Presentation
Table 1: Comparison of Synthetic Methods for 1H-pyrrole-2,5-dicarbaldehyde
| Parameter | Vilsmeier-Haack Diformylation | Dithiolane Protection Method |
| Number of Steps | 1 | 2 |
| Reported Yield | Moderate (variable) | 43-65% (overall)[3] |
| Key Reagents | Pyrrole, DMF, POCl₃ | Pyrrole, Dithiolane precursor, Strong base, Hydrolysis agent (e.g., HgO)[3] |
| Scalability Challenges | Exotherm control, selectivity | Handling of strong bases and toxic hydrolysis reagents |
| Purification | Column chromatography, Recrystallization | Column chromatography, Recrystallization |
Table 2: Spectroscopic Data for 1H-pyrrole-2,5-dicarbaldehyde
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (DMSO-d₆) | δ 6.89 (s, 2H, pyrrole H), δ 9.50 (s, 2H, CHO), δ 12.5 (br s, 1H, NH)[5] |
| ¹³C NMR | Signals corresponding to the pyrrole ring carbons and the aldehyde carbonyl carbons. |
| IR (KBr) | Strong C=O stretching band around 1650-1680 cm⁻¹, N-H stretching band around 3200-3400 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 123.11 g/mol . |
Visualizations
Caption: Experimental workflows for the synthesis of 1H-pyrrole-2,5-dicarbaldehyde.
Caption: Troubleshooting logic for the synthesis of 1H-pyrrole-2,5-dicarbaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of 1H-Pyrrole-2,5-dicarbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1H-pyrrole-2,5-dicarbaldehyde derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 1H-pyrrole-2,5-dicarbaldehyde and its derivatives using common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why are the aldehyde proton signals of my 1H-pyrrole-2,5-dicarbaldehyde derivative broad or difficult to identify?
Answer: Broadening of aldehyde proton signals in these derivatives can be attributed to several factors:
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Intermediate Rotational Speed: The carbon-carbon single bond between the pyrrole ring and the aldehyde group can have restricted rotation. If the rate of rotation is on the NMR timescale, it can lead to peak broadening.
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Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding involving the aldehyde protons can cause signal broadening. The N-H proton of the pyrrole ring can also participate in hydrogen bonding, influencing the chemical environment of the aldehyde protons.[1]
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Sample Concentration: At high concentrations, aggregation of molecules through intermolecular interactions can lead to broader peaks.[1]
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
Troubleshooting Steps:
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Vary the Temperature: Acquiring the NMR spectrum at different temperatures can help to either sharpen the signals (by moving away from the intermediate exchange rate) or provide more information about the dynamic process.
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Dilute the Sample: Rerunning the spectrum with a more dilute sample can minimize intermolecular interactions and sharpen the peaks.
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Use a Different Solvent: Changing the NMR solvent can alter hydrogen bonding patterns and may resolve overlapping signals.[1] Solvents like DMSO-d6 are known to disrupt hydrogen bonding.
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Purify the Sample: Ensure the sample is free from paramagnetic impurities by using appropriate purification techniques like column chromatography.
Question 2: The chemical shifts of my pyrrole ring protons are not what I expected. What could be the cause?
Answer: The chemical shifts of pyrrole ring protons are highly sensitive to their electronic environment. Discrepancies from expected values are often due to:
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Substituent Effects: Electron-withdrawing groups (like the dicarbaldehyde moieties) will deshield the ring protons, shifting them downfield (to a higher ppm value). Conversely, electron-donating groups will shield the protons, shifting them upfield.[2] The nature and position of other substituents on the pyrrole ring or on the nitrogen atom will significantly influence the chemical shifts.
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Solvent Effects: The choice of deuterated solvent can have a notable impact on the chemical shifts, particularly for the N-H proton, due to varying degrees of hydrogen bonding and solvent polarity.[2]
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pH of the Sample: If the sample is dissolved in a protic solvent, the pH can affect the protonation state of the molecule, leading to changes in chemical shifts.
Troubleshooting Workflow for Unexpected NMR Chemical Shifts
Caption: Troubleshooting workflow for unexpected NMR chemical shifts.
High-Performance Liquid Chromatography (HPLC)
Question 3: I am observing significant peak tailing in the HPLC analysis of my 1H-pyrrole-2,5-dicarbaldehyde derivative. How can I improve the peak shape?
Answer: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or other system problems.[3] For polar compounds like pyrrole dicarbaldehydes, this can be particularly prevalent.
Potential Causes and Solutions:
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Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based C18 columns can interact with the polar pyrrole N-H group and aldehyde functionalities, causing tailing.
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Solution: Use a modern, end-capped column. Adding a small amount of a competitive base (like triethylamine, ~0.1%) to the mobile phase can also help to block these active sites.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the pyrrole N-H. An inappropriate pH can lead to poor peak shape.
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Solution: Adjust the mobile phase pH. For these compounds, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often a good starting point.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3]
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Solution: Reduce the injection volume or the sample concentration.
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to peak distortion.
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Solution: Flush the column with a strong solvent. The use of a guard column is also recommended to protect the analytical column.[3]
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Question 4: My 1H-pyrrole-2,5-dicarbaldehyde derivatives are showing poor retention on a C18 column. What can I do?
Answer: Poor retention of polar analytes on a reverse-phase column is a frequent challenge.
Strategies to Increase Retention:
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Decrease Mobile Phase Polarity: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase gradually.
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Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which provides a different selectivity and can improve the retention of polar compounds.
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Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reverse-phase HPLC that is well-suited for the separation of very polar compounds.
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Ion-Pairing Chromatography: If your derivatives have ionizable groups, adding an ion-pairing reagent to the mobile phase can enhance retention.
Mass Spectrometry (MS)
Question 5: What are the expected fragmentation patterns for 1H-pyrrole-2,5-dicarbaldehyde derivatives in ESI-MS?
Answer: In positive mode Electrospray Ionization Mass Spectrometry (ESI-MS), you will typically observe the protonated molecule [M+H]⁺. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituents.[4][5]
Common Fragmentation Pathways:
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Loss of Small Molecules: For derivatives with side chains, the loss of small, stable molecules like water (H₂O), ammonia (NH₃), or alcohols is common.[5]
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Cleavage of Substituents: The bonds connecting substituents to the pyrrole ring can cleave. For example, the loss of one or both aldehyde groups as CHO radicals or carbon monoxide (CO) can occur.
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Ring Opening: While less common under soft ionization conditions like ESI, some degree of ring fragmentation may be observed, especially with increased collision energy in MS/MS experiments.
Logical Flow for Mass Spectrometry Analysis
Caption: A typical workflow for structural elucidation using tandem mass spectrometry.
Quantitative Data Summary
The following tables provide representative data for the characterization of 1H-pyrrole-2,5-dicarbaldehyde and related derivatives.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyrrole-2-carbaldehyde Derivatives. [6]
| Compound | Solvent | -CHO (s) | Pyrrole H-5 (d) | Pyrrole H-3/H-4 (m/d) | N-H (br s) |
| Pyrrole-2-carboxaldehyde | Acetone-d₆ | 9.57 | 7.24 | 7.03, 6.31 | 11.41 |
| 1-Ethyl-1H-pyrrole-2-carbaldehyde | CDCl₃ | 9.53 | 7.05 | 6.90, 6.25 | - |
| 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde | - | - | - | - | - |
Note: Chemical shifts can vary depending on the specific substituents, solvent, and concentration.
Table 2: Common HPLC Troubleshooting Scenarios and Solutions. [3][7][8][9][10]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with stationary phase; Improper mobile phase pH; Column overload. | Use an end-capped column; Add a mobile phase modifier (e.g., 0.1% TFA or TEA); Optimize mobile phase pH; Reduce sample concentration. |
| Peak Fronting | Low column temperature; Sample solvent stronger than mobile phase; Sample overload. | Increase column temperature; Dissolve sample in mobile phase; Reduce sample concentration. |
| Retention Time Drift | Poor column equilibration; Changes in mobile phase composition; Temperature fluctuations. | Ensure adequate column equilibration time; Prepare fresh mobile phase; Use a column oven for temperature control. |
| Baseline Noise/Drift | Air bubbles in the system; Contaminated mobile phase; Detector lamp instability. | Degas the mobile phase; Flush the system; Prepare fresh mobile phase; Replace the detector lamp if necessary. |
Key Experimental Protocols
Protocol 1: General Procedure for ¹H NMR Spectroscopy[2][6]
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Sample Preparation: Accurately weigh 5-10 mg of the purified 1H-pyrrole-2,5-dicarbaldehyde derivative and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
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Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz) using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 seconds) is used.
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Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) to elucidate the structure. For N-H or O-H protons, a D₂O exchange experiment can be performed for confirmation.[1]
Protocol 2: General Procedure for Reverse-Phase HPLC
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Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade solvents. A common starting point for 1H-pyrrole-2,5-dicarbaldehyde derivatives is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
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System Equilibration: Equilibrate the HPLC system, including the column (e.g., a C18 column, 4.6 x 150 mm, 5 µm), with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Elution: Inject a suitable volume of the sample (e.g., 10 µL). Elute the compounds using a linear gradient, for example, from 10% B to 90% B over 20 minutes, followed by a hold and re-equilibration step.
-
Detection: Monitor the elution of the compounds using a UV detector at a wavelength where the compounds have significant absorbance (e.g., determined by UV-Vis spectroscopy).
Protocol 3: General Procedure for ESI-Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
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MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan to obtain the MS/MS spectrum. This involves subjecting the precursor ion to collision-induced dissociation (CID) to generate fragment ions.
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Data Analysis: Analyze the masses of the fragment ions to propose fragmentation pathways and confirm the structure of the derivative. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent and fragment ions.[5]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 4. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. uhplcs.com [uhplcs.com]
- 10. labcompare.com [labcompare.com]
Preventing decomposition of 1H-pyrrole-2,5-dicarbaldehyde during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1H-pyrrole-2,5-dicarbaldehyde during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of 1H-pyrrole-2,5-dicarbaldehyde during workup?
A1: The decomposition of 1H-pyrrole-2,5-dicarbaldehyde is primarily influenced by several factors, including:
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pH: The compound is sensitive to both acidic and strongly basic conditions. Acidic conditions can lead to polymerization and discoloration, while strong bases can catalyze aldol-type condensation reactions.
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Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the aldehyde groups, forming the corresponding dicarboxylic acid.
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Light: Like many pyrrole derivatives, 1H-pyrrole-2,5-dicarbaldehyde is sensitive to light, which can promote degradation.[1][2]
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Elevated Temperatures: Prolonged exposure to high temperatures can accelerate decomposition and polymerization.
Q2: What are the recommended storage conditions for 1H-pyrrole-2,5-dicarbaldehyde?
A2: To ensure the stability of the compound, it is recommended to store 1H-pyrrole-2,5-dicarbaldehyde under the following conditions:
Q3: What are the visible signs of decomposition?
A3: Decomposition of 1H-pyrrole-2,5-dicarbaldehyde is often indicated by:
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A change in color, typically darkening or the formation of a discolored product.[3]
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The formation of insoluble polymeric materials.
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A decrease in the yield of the desired product.[3]
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The appearance of new spots on a Thin Layer Chromatography (TLC) analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of 1H-pyrrole-2,5-dicarbaldehyde.
Issue 1: Significant Discoloration and Low Yield After Acidic Workup
| Symptom | Potential Cause | Recommended Solution |
| The product is dark brown or black, and the isolated yield is significantly lower than expected. | Residual acid from the reaction is not sufficiently neutralized. Pyrroles are known to be unstable in acidic conditions, leading to polymerization.[3] | Neutralization Protocol: 1. Carefully add a saturated solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium acetate (CH₃COONa), to the reaction mixture until the evolution of gas ceases and the pH is neutral (pH ~7).[3] 2. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). 3. Wash the organic layer with brine. 4. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). |
Issue 2: Product Oiling Out or Forming an Insoluble Gum During Purification
| Symptom | Potential Cause | Recommended Solution |
| The product does not crystallize properly and instead forms a viscous oil or an insoluble gum. | 1. The presence of polymeric impurities. 2. Inappropriate solvent system for crystallization. | Purification Protocol: 1. Column Chromatography: Purify the crude product using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. Start with a non-polar solvent and add a more polar solvent dropwise until the solid dissolves at an elevated temperature. Good solvent choices can include petroleum ether or a mixture of ethyl acetate and hexanes.[3] |
Issue 3: Decomposition During Solvent Removal
| Symptom | Potential Cause | Recommended Solution |
| The product appears pure after extraction but decomposes upon removal of the solvent under reduced pressure. | Excessive heat is being applied during rotary evaporation. | Solvent Removal Protocol: 1. Remove the solvent under reduced pressure at a low temperature. The water bath temperature should ideally not exceed 30-40°C. 2. For very sensitive compounds, consider removing the solvent at room temperature, although this will take longer. |
Experimental Protocols
General Workup Procedure for 1H-Pyrrole-2,5-dicarbaldehyde
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.
-
Quenching and Neutralization:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate to neutralize any remaining acid.[3] Monitor the pH with pH paper to ensure it reaches ~7.
-
-
Extraction:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water (1 x volume).
-
Wash with brine (1 x volume) to aid in the removal of water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure at a temperature below 40°C.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
Caption: Factors leading to the decomposition of 1H-pyrrole-2,5-dicarbaldehyde.
References
Troubleshooting guide for the synthesis of N-substituted pyrrole-2,5-dicarbaldehydes
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of N-substituted pyrrole-2,5-dicarbaldehydes, a critical building block in various fields. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a low yield or no product at all. What are the potential causes and solutions?
Low or no yield is a common issue that can stem from several factors, primarily related to the Vilsmeier-Haack formylation reaction.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from a phosphorus halide (like POCl₃) and a formamide (like DMF), is highly sensitive to moisture. Any moisture in the glassware or reagents will lead to its decomposition and a failed reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled reagents. The Vilsmeier reagent should be prepared in situ under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Insufficient Reaction Temperature or Time: The formylation of the pyrrole ring is an electrophilic aromatic substitution, and insufficient energy may lead to an incomplete reaction.
-
Solution: While the initial formation of the Vilsmeier reagent and its addition to the pyrrole are typically carried out at low temperatures (0-5 °C) to control the exothermic reaction, the reaction mixture may require warming to room temperature or gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Poorly Reactive Substrate: The electronic properties of the N-substituent can significantly influence the reactivity of the pyrrole ring. Electron-withdrawing groups on the N-substituent can deactivate the ring towards electrophilic substitution.
-
Solution: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or a higher reaction temperature. However, be aware that this may also increase the likelihood of side reactions.
-
Q2: I am observing the formation of mono-formylated pyrrole instead of the desired di-formylated product. How can I favor di-formylation?
The formation of mono-formylated product is a common challenge, especially with less reactive pyrrole substrates.
-
Insufficient Vilsmeier Reagent: Diformylation requires at least two equivalents of the Vilsmeier reagent per equivalent of the N-substituted pyrrole.
-
Solution: Increase the stoichiometry of the Vilsmeier reagent. A molar ratio of 2.5 to 3.0 equivalents of the Vilsmeier reagent to the pyrrole substrate is often a good starting point for optimization.
-
-
Deactivation by the First Formyl Group: The introduction of the first electron-withdrawing formyl group deactivates the pyrrole ring, making the second formylation more difficult.
-
Solution: Increase the reaction temperature and/or reaction time after the initial formylation has occurred (as monitored by TLC). This can provide the necessary energy to overcome the deactivation.
-
Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side products and how can I minimize their formation?
The Vilsmeier-Haack reaction can sometimes lead to the formation of undesired side products.
-
Over-formylation: In some cases, formylation can occur at the 3 and 4 positions of the pyrrole ring, although this is generally less favorable than substitution at the 2 and 5 positions.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent and the reaction temperature. Using a large excess of the reagent or high temperatures can promote over-formylation.
-
-
Polymerization/Tarry Residue: Pyrroles are susceptible to polymerization under acidic conditions, and the Vilsmeier-Haack reaction is performed under acidic conditions.
-
Solution: Maintain a low reaction temperature, especially during the addition of the Vilsmeier reagent. Ensure a homogenous reaction mixture with efficient stirring to avoid localized overheating.
-
-
Chlorinated Byproducts: In some instances, chlorination of the pyrrole ring can occur.[1]
-
Solution: Consider using alternative reagents for the Vilsmeier-Haack reaction, such as oxalyl chloride or thionyl chloride with DMF, which may reduce the formation of chlorinated byproducts.[1]
-
Q4: I am having difficulty with the work-up and purification of my N-substituted pyrrole-2,5-dicarbaldehyde. What is the recommended procedure?
The work-up procedure is critical for hydrolyzing the intermediate iminium salt to the desired aldehyde and for isolating the final product.
-
Incomplete Hydrolysis of the Iminium Salt: The intermediate formed after the electrophilic attack of the Vilsmeier reagent is an iminium salt, which needs to be hydrolyzed to the aldehyde.
-
Product Purification: N-substituted pyrrole-2,5-dicarbaldehydes can be challenging to purify due to their polarity and potential for decomposition.
-
Solution: Column chromatography on silica gel is a common method for purification. A solvent system of ethyl acetate and hexane is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used to obtain a pure product.
-
Quantitative Data
The yield of N-substituted pyrrole-2,5-dicarbaldehydes is highly dependent on the nature of the N-substituent and the reaction conditions. The following table provides a summary of representative yields for different N-substituents.
| N-Substituent | Reaction Conditions | Yield (%) | Reference |
| Methyl | Vilsmeier-Haack (POCl₃, DMF) | ~90% | [5] |
| Aryl | Vilsmeier-Haack (POCl₃, DMF) | Good to Excellent | [2] |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Synthesis of N-Substituted Pyrrole-2,5-dicarbaldehydes
This protocol is a general guideline and may require optimization for specific substrates.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.5 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The solution may become viscous or a solid may precipitate.[6]
2. Formylation Reaction:
-
Dissolve the N-substituted pyrrole (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium carbonate.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium salt.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted pyrrole-2,5-dicarbaldehydes.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming 1H-pyrrole-2,5-dicarbaldehyde Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for confirming the purity of 1H-pyrrole-2,5-dicarbaldehyde, a versatile building block in medicinal chemistry. The following sections detail the experimental protocols for key analytical techniques and present a comparison of their performance based on available data.
Data Presentation: Purity and Physical Properties
The purity of 1H-pyrrole-2,5-dicarbaldehyde can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for quantitative purity determination. The melting point is a fundamental physical property that can also serve as an indicator of purity.
| Analytical Method | Parameter | Reported Value | Source |
| HPLC/GC-MS | Purity | 95% | Sigma-Aldrich[1] |
| Elemental Analysis | Purity | 98% | Industrial Chemicals |
| Melting Point | Melting Point | 122 °C | Biosynth[2] |
Note: Discrepancies in reported melting points exist in literature, which may be due to different analytical conditions or sample grades.
Experimental Protocols
The following protocols are representative methodologies for the analytical techniques discussed. While these protocols are for similar pyrrole-containing compounds, they can be readily adapted for the analysis of 1H-pyrrole-2,5-dicarbaldehyde.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying components in a mixture. For purity analysis, the relative peak area of the main component is calculated against the total area of all detected peaks.
Instrumentation:
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient could start at 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at a wavelength of 220 nm.
Sample Preparation:
-
Dissolve approximately 1 mg of 1H-pyrrole-2,5-dicarbaldehyde in 1 mL of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The mass spectrometer provides structural information, aiding in impurity identification.
Instrumentation:
-
Instrument: Agilent 7890A Gas Chromatograph with a 5975C VL Mass Selective Detector or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
MS Detector: Electron ionization (EI) mode at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of 1H-pyrrole-2,5-dicarbaldehyde in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be analyzed for characteristic fragmentation patterns of an aldehyde, which typically include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H NMR spectroscopy is not only essential for structural elucidation but can also be a highly accurate method for determining purity when used in a quantitative manner (qNMR). This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.
Instrumentation:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with a certified internal standard (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1H-pyrrole-2,5-dicarbaldehyde and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Ensure complete dissolution.
Data Acquisition and Analysis:
-
Acquire a standard ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., ensuring full relaxation of all signals).
-
Integrate a well-resolved signal from 1H-pyrrole-2,5-dicarbaldehyde (e.g., the aldehydic protons or the pyrrole ring protons) and a signal from the internal standard.
-
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the purity of 1H-pyrrole-2,5-dicarbaldehyde.
Caption: Workflow for Purity Analysis of 1H-pyrrole-2,5-dicarbaldehyde.
References
A Comparative Guide to the Synthesis of 1H-Pyrrole-2,5-dicarbaldehyde
For researchers, scientists, and professionals in drug development, the synthesis of key heterocyclic scaffolds is a foundational aspect of innovation. 1H-pyrrole-2,5-dicarbaldehyde is a valuable building block, and understanding the most effective methods for its synthesis is crucial for efficient research and development. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols.
Executive Summary
Three principal synthetic strategies for 1H-pyrrole-2,5-dicarbaldehyde are compared: the Vilsmeier-Haack formylation of pyrrole, a multi-step synthesis involving the hydrolysis of a dithioacetal intermediate, and the direct oxidation of 2,5-dimethylpyrrole. The dithioacetal hydrolysis method stands out for its reported reliability and good yields, while the Vilsmeier-Haack reaction is a more direct approach, though potentially requiring careful control of stoichiometry for diformylation. The direct oxidation of 2,5-dimethylpyrrole is a theoretically straightforward route, but its practical application and yields are less well-documented in readily available literature.
Data Summary
| Synthesis Route | Starting Material | Key Reagents | Reaction Steps | Overall Yield (%) | Reference |
| Dithioacetal Hydrolysis | Pyrrole | 2-formyl-1,3-benzodithiole, HgO, HBF₄ | 2 | 43-65 | [1] |
| Vilsmeier-Haack Formylation | Pyrrole | POCl₃, DMF | 1 | Variable (typically moderate) | [2][3] |
| Oxidation of 2,5-Dimethylpyrrole | 2,5-Dimethylpyrrole | Selenium Dioxide (SeO₂) | 1 | Not explicitly reported for dicarbaldehyde | [4] |
Synthesis Route Comparison
Dithioacetal Hydrolysis: A Reliable Multi-Step Approach
This method involves the initial reaction of pyrrole with a protected formylating agent, 2-formyl-1,3-benzodithiole, to form a stable 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate. Subsequent hydrolysis of this intermediate furnishes the desired 1H-pyrrole-2,5-dicarbaldehyde.
Advantages:
-
Reported to be a general and convenient method.[1]
-
Provides good overall yields, ranging from 43-65%.[1]
-
The dithioacetal intermediate is stable and can be purified before the final hydrolysis step.
Disadvantages:
-
This is a two-step process, which may be less time-efficient than a one-pot reaction.
-
The use of mercury(II) oxide (HgO) for hydrolysis is a significant drawback due to its toxicity and the need for careful handling and disposal.
References
A Comparative Guide to 1H-pyrrole-2,5-dicarbaldehyde and Furan-2,5-dicarbaldehyde in Synthesis
For researchers, scientists, and drug development professionals, the selection of heterocyclic building blocks is a critical decision that dictates the pathway of synthesis and the properties of the final product. Among the array of diformyl aromatic compounds, 1H-pyrrole-2,5-dicarbaldehyde and furan-2,5-dicarbaldehyde (also known as 2,5-diformylfuran or DFF) stand out as versatile and valuable synthons. Their symmetric structures are ideal for creating complex molecules such as Schiff bases, macrocycles, and advanced polymers. This guide provides an objective, data-driven comparison of these two aldehydes to inform their application in research and development.
Core Physicochemical Properties
The fundamental difference between these two molecules—the nitrogen atom in the pyrrole ring versus the oxygen in the furan ring—imparts distinct physicochemical characteristics that influence their reactivity, solubility, and the properties of their derivatives.
| Property | 1H-Pyrrole-2,5-dicarbaldehyde | Furan-2,5-dicarbaldehyde (DFF) |
| CAS Number | 39604-60-9 | 823-82-5[1] |
| Molecular Formula | C₆H₅NO₂[2] | C₆H₄O₃[1][3] |
| Molecular Weight | 123.11 g/mol [2] | 124.096 g/mol [1] |
| Appearance | Solid | Yellow Solid[4] |
| Melting Point | Not specified | 110 °C[1] |
| Boiling Point | Not specified | 276.8 °C at 760 mmHg[1] |
| Solubility | Not specified | Chloroform (Slightly), Ethyl Acetate, Methanol (Slightly)[1] |
| Storage Temperature | Keep in dark place, inert atmosphere, room temperature | Refrigerator[1] |
Performance in Synthetic Applications
Both dicarbaldehydes are extensively used as precursors for a variety of organic materials, leveraging the reactivity of their aldehyde groups. However, the nature of the heteroaromatic ring plays a significant role in the characteristics of the resulting products.
Schiff Base and Macrocycle Synthesis
The condensation reaction between these dicarbaldehydes and primary amines to form Schiff bases is a foundational application.[5][6] These products are often explored as versatile ligands in coordination chemistry.[5]
-
1H-pyrrole-2,5-dicarbaldehyde : The presence of the N-H group in the pyrrole ring offers an additional site for reactivity or hydrogen bonding. This feature is crucial in the synthesis of more complex structures like porphyrins and other macrocycles.[7] Pyrrole-derived Schiff base ligands can form stable metal complexes with potential applications in catalysis and therapeutics.[5]
-
Furan-2,5-dicarbaldehyde (DFF) : As a versatile chemical intermediate, DFF is used to synthesize a range of products including pharmaceuticals, fungicides, and furan-urea resins.[1][4][8] Its derivatives are key in developing bio-based polymers as sustainable alternatives to petroleum-based materials.[9][10]
Experimental Protocol: General Synthesis of Schiff Base Ligands
This protocol outlines a general method for the condensation reaction between a dicarbaldehyde and a primary amine.[5][6][11][12]
-
Reactant Dissolution : Dissolve one equivalent of either 1H-pyrrole-2,5-dicarbaldehyde or furan-2,5-dicarbaldehyde in an appropriate solvent, such as ethanol.
-
Amine Addition : In a separate flask, dissolve two equivalents of the selected primary amine in the same solvent.
-
Reaction Mixture : Gradually add the amine solution to the dicarbaldehyde solution while stirring. The reaction is often catalyzed by a few drops of glacial acetic acid.
-
Reaction Conditions : The mixture is typically heated under reflux for several hours (e.g., 4-20 hours).[11][12] Reaction progress can be monitored using thin-layer chromatography (TLC).
-
Product Isolation : After cooling the reaction mixture to room temperature and then in an ice bath, the precipitated Schiff base product is collected by vacuum filtration.
-
Purification : The collected solid is washed with cold solvent and can be further purified by recrystallization from a suitable solvent like ethanol.
Covalent Organic Frameworks (COFs) and Polymer Synthesis
In materials science, both aldehydes are critical monomers for constructing Covalent Organic Frameworks (COFs) and other polymers. The choice of aldehyde directly influences the stability, porosity, and functionality of the resulting material.
-
Furan-2,5-dicarbaldehyde in COFs : DFF is a popular building block for COFs, often formed through reversible imine or β-ketoenamine linkages.[13][14][15] The reversibility of these reactions is key to forming the crystalline, porous structures characteristic of COFs.[13] These furan-based materials are being explored for applications like gold recovery from electronic waste.[15]
-
1H-pyrrole-2,5-dicarbaldehyde in Polymers : Pyrrole derivatives are vital precursors for various polymers and porphyrin analogues.[16] The pyrrole ring is a common motif in organic materials with applications in polymer solar cells and organic field-effect transistors.[16] The polymerization of pyrrole itself is a well-studied process for creating conductive polymers.[17]
Comparative Data Summary
| Application Area | Parameter | 1H-Pyrrole-2,5-dicarbaldehyde Derivative | Furan-2,5-dicarbaldehyde Derivative |
| Polymer Chemistry | Precursor for | Porphyrin analogues, conductive polymers, and pyrrolo[3,4-c]pyrrole-1,4-dione based polymers.[16] | Bio-based polyesters (as an alternative to terephthalic acid), furan-urea resins, and polyimines.[1][3][10] |
| COF Synthesis | Linkage Chemistry | Can be used to form various linkages, though less common in literature for COFs compared to DFF. | Commonly used to form stable imine, azine, and β-ketoenamine linked COFs.[13][14] |
| Biological Activity | Derivative Applications | Derivatives are investigated as anti-inflammatory, antimicrobial, and quorum sensing inhibitors.[18][19][20] | Derivatives are used in pharmaceuticals and as fungicides.[1][4] |
| Sustainability | Source | Typically synthesized via chemical methods.[21] | Can be derived from biomass (e.g., fructose) via 5-hydroxymethylfurfural (HMF), positioning it as a key "green" chemical.[3][9][22] |
Visualized Workflows and Pathways
To better illustrate the synthetic utility of these compounds, the following diagrams depict common experimental and logical workflows.
Caption: Experimental workflow for the synthesis of a Schiff base ligand.
Caption: Logical pathway of Covalent Organic Framework (COF) formation.
Conclusion
The choice between 1H-pyrrole-2,5-dicarbaldehyde and furan-2,5-dicarbaldehyde is contingent upon the desired outcomes of the synthesis.
-
Furan-2,5-dicarbaldehyde (DFF) is an excellent choice for projects emphasizing sustainability and green chemistry, given its origin from biomass.[3][8] It is well-established in the synthesis of high-surface-area COFs and is a promising bio-based alternative for creating polymers like polyesters.[10][14]
-
1H-pyrrole-2,5-dicarbaldehyde provides unique advantages due to its N-H group, which can be used for secondary functionalization or to modulate the electronic properties and stability of the final product. This makes it particularly suitable for developing novel ligands, conductive materials, and biologically active compounds where hydrogen bonding or an additional coordination site is beneficial.[5][16][18]
For drug development professionals, the pyrrole scaffold is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities.[18][23] Conversely, the furan ring, while also present in pharmaceuticals, is a cornerstone of the emerging bio-based economy, driving the development of next-generation sustainable materials.[9] The selection, therefore, depends on whether the goal is to leverage the unique chemical functionality of the pyrrole's N-H group or the sustainable origins and established polymerization utility of the furan core.
References
- 1. lookchem.com [lookchem.com]
- 2. 1H-pyrrole-2,5-dicarbaldehyde | C6H5NO2 | CID 2724957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Furandicarboxaldehyde - Wikipedia [en.wikipedia.org]
- 4. Furan-2,5-dicarbaldehyde | 823-82-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ionicviper.org [ionicviper.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 10. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 11. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 12. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
- 20. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 1H-pyrrole-2,5-dicarbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1H-pyrrole-2,5-dicarbaldehyde and its derivatives. The information presented herein is intended to aid in the identification, characterization, and analysis of this important class of heterocyclic compounds, which are valuable precursors in the synthesis of various biologically active molecules and materials.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1H-pyrrole-2,5-dicarbaldehyde and a selection of its derivatives, providing a quantitative basis for comparison.
¹H NMR Spectral Data (δ, ppm)
| Compound | H3/H4 | CHO | NH | Other Substituents | Solvent |
| 1H-pyrrole-2,5-dicarbaldehyde | 6.89 (s) | 9.57 (s) | 11.41 (br s) | - | DMSO-d₆ |
| 1-Methyl-pyrrole-2,5-dicarbaldehyde | - | - | - | 3.95 (s, N-CH₃) | CDCl₃ |
| N,N'-Bis(pyrrol-2-ylmethylene)-1,3-diaminobenzene | 6.20-6.28 (m), 6.69-6.78 (m), 6.94-7.05 (m) | 8.38 (s) | - | 7.10-7.66 (m, Ar-H), 7.33 (s, Ar-H) | DMSO-d₆ |
| N,N'-Bis(pyrrol-2-ylmethylene)-1,4-diaminobenzene | - | 8.37 (s) | - | 7.15 (s, Ar-H) | DMSO-d₆ |
¹³C NMR Spectral Data (δ, ppm)
| Compound | C3/C4 | C2/C5 | CHO | Other Substituents | Solvent |
| 1H-pyrrole-2,5-dicarbaldehyde | 119.5 | 155.8 | 185.0 | - | DMSO-d₆ |
| N,N'-Bis(pyrrol-2-ylmethylene)-1,3-diaminobenzene | 109.7, 116.2 | 123.7, 130.6 | 150.4 (CH=N) | 116.2, 121.5, 129.9, 152.8 (Ar-C) | DMSO-d₆ |
| N,N'-Bis(pyrrol-2-ylmethylene)-1,4-diaminobenzene | 109.7, 116.2 | 123.6, 130.7 | 149.3 (CH=N) | 121.5, 149.1 (Ar-C) | DMSO-d₆ |
IR Spectral Data (ν, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-H (Aromatic) | C=C Stretch |
| 1H-pyrrole-2,5-dicarbaldehyde | ~3200-3400 | ~1650-1680 | ~3100 | ~1500-1600 |
| Pyrrole-2,3-dione derivatives | 3154-3291 | 1673-1774 | 3056-3101 | 1458-1615 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method |
| 1H-pyrrole-2,5-dicarbaldehyde | 123.03 | 94, 66, 39 | GC-MS |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 260 | - | MS |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 305 | - | MS |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A high-purity sample of the pyrrole derivative (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton due to hydrogen bonding effects. The solution is then filtered into a standard 5 mm NMR tube.
-
¹H NMR Data Acquisition : Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Data Acquisition : Spectra are acquired on the same instrument, typically at a frequency of 75 or 100 MHz. Key parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds to account for the longer relaxation times of carbon nuclei. Proton broadband decoupling is employed to simplify the spectrum.
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) : Approximately 50 mg of the solid sample is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition : The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. The number of scans can be adjusted to obtain a spectrum with a good signal-to-noise ratio.
-
Data Analysis : The positions of the absorption bands (in cm⁻¹) are determined and assigned to specific functional group vibrations.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Data Acquisition : The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis : The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds like 1H-pyrrole-2,5-dicarbaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer. For less volatile derivatives, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) may be used.
-
Ionization : Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often employed.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis : The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualizations
Synthesis of 1H-pyrrole-2,5-dicarbaldehyde Derivatives
The following diagram illustrates a general synthetic workflow for the preparation of 1H-pyrrole-2,5-dicarbaldehyde and its N-substituted derivatives. This process is crucial for accessing a variety of functionalized pyrroles for further applications.
Caption: Synthetic workflow for 1H-pyrrole-2,5-dicarbaldehyde and its derivatives.
A Comparative Guide to the Purity Analysis of 1H-pyrrole-2,5-dicarbaldehyde by HPLC and GC-MS
Authored for Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for heterocyclic compounds such as 1H-pyrrole-2,5-dicarbaldehyde is critical in the fields of pharmaceutical development, materials science, and chemical synthesis. The presence of impurities can significantly impact a compound's efficacy, safety, and physical properties. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 1H-pyrrole-2,5-dicarbaldehyde.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile and thermally sensitive molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds, providing not only quantitative data but also structural identification of the analytes.[1][2]
Comparative Performance and Considerations
The choice between HPLC and GC-MS for the analysis of 1H-pyrrole-2,5-dicarbaldehyde depends on several factors related to the analyte's properties and the analytical goals. With a reported melting point of around 122°C, its volatility and thermal stability are key considerations.[3]
-
HPLC: As a robust and versatile technique, HPLC is often the primary choice for the purity analysis of polar, non-volatile, or thermally labile compounds like many pyrrole derivatives.[4][5] Reversed-phase HPLC, using a C18 column, is a common and effective method for separating aromatic compounds from their impurities.[2][6]
-
GC-MS: Direct analysis of 1H-pyrrole-2,5-dicarbaldehyde by GC-MS may be challenging due to its moderate volatility and the potential for thermal degradation at the high temperatures required for volatilization in the injector port.[1] However, GC-MS offers the significant advantage of providing mass spectra, which act as a molecular "fingerprint" for definitive peak identification.[2] For less volatile or thermally sensitive compounds, derivatization to a more volatile and stable form (e.g., silylation) can enable successful GC-MS analysis.[1][7]
The following table summarizes the key performance characteristics of each technique for this application. The data presented is illustrative, based on typical performance for similar analytes.
| Parameter | HPLC | GC-MS |
| Analyte Volatility | Not required | Required (or requires derivatization) |
| Thermal Stability | Not critical | Required |
| Primary Separation | Polarity | Boiling point / volatility |
| Detection | UV-Vis, DAD, MS | Mass Spectrometry (MS) |
| Structural Info | Limited (unless using LC-MS) | High (from mass spectra) |
| Typical Purity (%) | >99% | >99% |
| Limit of Detection | Low ng to pg range | Low pg to fg range |
Experimental Workflow
The general workflow for purity analysis by either HPLC or GC-MS involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps differ between the two techniques, as illustrated below.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method suitable for determining the purity of 1H-pyrrole-2,5-dicarbaldehyde.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Start with 20% B, increasing to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: DAD at a primary wavelength of 220 nm and a secondary wavelength appropriate for the chromophore (e.g., 254 nm).[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[2] Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a GC-MS method for the analysis of 1H-pyrrole-2,5-dicarbaldehyde, which may require derivatization for optimal results.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.[2]
-
Mass Range: m/z 40-400.[2]
-
Injection Volume: 1 µL.[2]
-
Sample Preparation:
-
Direct Injection (for thermally stable compounds): Dissolve the sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[1][2]
-
Derivatization (if necessary): To increase volatility and thermal stability, perform a silylation reaction using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak is used to confirm identity by comparison with a reference spectrum or by analyzing fragmentation patterns.[2]
Method Comparison
The choice of analytical method is a critical decision in the drug development process. The following diagram compares the key attributes of HPLC and GC-MS for this specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Pyrrole-2,5-dicarbaldehyde | 39604-60-9 | PBA60460 [biosynth.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auroraprosci.com [auroraprosci.com]
A Comparative Analysis of 1H-Pyrrole-2,5-Dicarbaldehyde Reactivity for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, dialdehydes are indispensable reagents, serving as versatile synthons for a myriad of molecular architectures. Their reactivity profile dictates their utility in applications ranging from the synthesis of complex heterocyclic scaffolds to their use as cross-linking agents for biomolecules. This guide provides a comprehensive benchmark of the reactivity of 1H-pyrrole-2,5-dicarbaldehyde against other widely used dialdehydes, namely glutaraldehyde, o-phthalaldehyde, and terephthalaldehyde. This objective comparison, supported by experimental data and detailed protocols, aims to empower researchers in making informed decisions for their specific applications.
Executive Summary
1H-Pyrrole-2,5-dicarbaldehyde presents a unique reactivity profile stemming from the electron-rich nature of the pyrrole ring. This heterocycle is expected to enhance the electrophilicity of the aldehyde carbons through resonance effects, potentially leading to faster reaction rates in nucleophilic additions compared to its benzene-derived counterparts. This guide explores this hypothesis through a comparative analysis of key reactions relevant to pharmaceutical and materials science research.
Physicochemical Properties of Selected Dialdehydes
A fundamental understanding of the physicochemical properties of these dialdehydes is crucial for predicting their behavior in different reaction environments.
| Property | 1H-Pyrrole-2,5-dicarbaldehyde | Glutaraldehyde | o-Phthalaldehyde | Terephthalaldehyde |
| Molecular Formula | C₆H₅NO₂ | C₅H₈O₂ | C₈H₆O₂ | C₈H₆O₂ |
| Molecular Weight | 123.11 g/mol [1] | 100.12 g/mol | 134.13 g/mol | 134.13 g/mol |
| Appearance | Solid[1] | Oily liquid | Yellow solid | White to beige solid |
| Melting Point | 122 °C[2] | -14 °C | 55-58 °C | 114-116 °C |
| Boiling Point | Not readily available | 187-189 °C | 266 °C | 245-248 °C |
| Solubility | Soluble in organic solvents | Miscible in water, ethanol, benzene | Soluble in organic solvents | Slightly soluble in water, soluble in ethanol |
Comparative Reactivity Analysis
The reactivity of dialdehydes is primarily governed by the electrophilicity of the carbonyl carbons and steric hindrance around the aldehyde groups. The following sections compare the expected and reported reactivity of 1H-pyrrole-2,5-dicarbaldehyde with other dialdehydes in two key reaction types.
Schiff Base Formation
Schiff base formation, the reaction between an aldehyde and a primary amine, is a cornerstone of dynamic covalent chemistry and is widely used in the synthesis of imine-linked polymers, metal-organic frameworks, and biologically active compounds.
Reactivity Synopsis:
-
Glutaraldehyde: As an aliphatic dialdehyde, glutaraldehyde is highly reactive and flexible, allowing for efficient intramolecular and intermolecular cross-linking.
-
o-Phthalaldehyde: The proximity of the two aldehyde groups allows for rapid intramolecular reactions, particularly with primary amines in the presence of a thiol, leading to the formation of highly fluorescent isoindole derivatives. This reaction is a basis for sensitive amino acid analysis.
-
Terephthalaldehyde: The para-disposition of the aldehyde groups and the aromatic ring's electron-withdrawing nature enhance the electrophilicity of the carbonyl carbons, making it a reactive partner in Schiff base formation.
A proposed workflow for a comparative kinetic study of Schiff base formation is presented below.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a weak base. It is widely employed in the synthesis of unsaturated compounds and heterocyclic systems.
Reactivity Synopsis:
-
1H-Pyrrole-2,5-dicarbaldehyde: The electron-rich pyrrole ring is expected to activate the aldehyde groups towards nucleophilic attack by the carbanion generated from the active methylene compound. This could lead to higher yields and faster reaction rates compared to aromatic aldehydes with electron-withdrawing substituents.
-
Glutaraldehyde: Being an aliphatic dialdehyde, it readily undergoes Knoevenagel condensation. However, its flexibility can sometimes lead to side reactions like polymerization.
-
o-Phthalaldehyde & Terephthalaldehyde: Aromatic aldehydes are classic substrates for the Knoevenagel condensation. The reactivity is influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups enhance reactivity.
The logical workflow for comparing the performance of dialdehydes in Knoevenagel condensation is outlined below.
Experimental Protocols
For a direct and unbiased comparison of reactivity, standardized experimental protocols are essential. The following are proposed methods for benchmarking the dialdehydes.
Protocol 1: Comparative Analysis of Schiff Base Formation via ¹H NMR Spectroscopy
Objective: To determine the relative rates of Schiff base formation for the four dialdehydes with a model primary amine.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde
-
Glutaraldehyde
-
o-Phthalaldehyde
-
Terephthalaldehyde
-
Aniline (or other suitable primary amine)
-
Ethanol-d₆ (as NMR solvent)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare 0.1 M stock solutions of each dialdehyde and the primary amine in ethanol-d₆.
-
In an NMR tube, mix 0.5 mL of a dialdehyde stock solution with 1.0 mL of the amine stock solution (1:2 molar ratio).
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes).
-
Monitor the disappearance of the aldehyde proton signals and the appearance of the imine proton signals.
-
Integrate the respective signals to determine the concentration of reactants and products over time.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each dialdehyde.
Protocol 2: Benchmarking in Knoevenagel Condensation by Product Yield
Objective: To compare the efficiency of the dialdehydes in a Knoevenagel condensation with an active methylene compound.
Materials:
-
1H-Pyrrole-2,5-dicarbaldehyde
-
Glutaraldehyde
-
o-Phthalaldehyde
-
Terephthalaldehyde
-
Malononitrile (or diethyl malonate)
-
Piperidine (catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In four separate round-bottom flasks, dissolve 1 mmol of each dialdehyde in 10 mL of ethanol.
-
To each flask, add 2.2 mmol of malononitrile and 0.1 mmol of piperidine.
-
Stir the reaction mixtures at room temperature.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde), quench the reaction by adding 10 mL of water.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Record the mass of the dried product and calculate the percentage yield for each reaction.
-
Compare the reaction times and yields to assess the relative reactivity of the dialdehydes.
Conclusion
While direct quantitative kinetic data for the comparative reactivity of 1H-pyrrole-2,5-dicarbaldehyde is not extensively available in the current literature, this guide provides a framework for its evaluation against common dialdehydes. Based on the electronic properties of the pyrrole ring, it is hypothesized that 1H-pyrrole-2,5-dicarbaldehyde will exhibit enhanced reactivity in nucleophilic addition reactions such as Knoevenagel condensation. However, its performance in Schiff base formation may be more nuanced due to competing electronic effects. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to make informed decisions for their specific synthetic challenges. Further research into the kinetics of these reactions is warranted to fully elucidate the reactivity landscape of this versatile heterocyclic dialdehyde.
References
Validation of a new synthetic method for 1H-pyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
1H-pyrrole-2,5-dicarbaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of porphyrins, conductive polymers, and complex macrocycles. The efficiency and practicality of its synthesis are therefore of significant interest to the scientific community. This guide provides an objective comparison between a classical Vilsmeier-Haack diformylation approach and a more recent, two-step method involving the hydrolysis of a dithioacetal intermediate.
Method 1: Vilsmeier-Haack Diformylation (Classical Approach)
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). For the synthesis of 1H-pyrrole-2,5-dicarbaldehyde, this method involves the direct diformylation of the pyrrole ring.
While the Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry, obtaining the 2,5-dicarbaldehyde directly from unsubstituted pyrrole can be challenging due to the potential for mono-formylation and the formation of other isomers. Precise control over stoichiometry and reaction conditions is critical to favor the desired disubstituted product.
Experimental Protocol: Vilsmeier-Haack Diformylation
To a solution of N,N-dimethylformamide (3.3 equivalents) in a suitable solvent, phosphorus oxychloride (3.3 equivalents) is added dropwise at 0 °C to form the Vilsmeier reagent. A solution of freshly distilled pyrrole (1.0 equivalent) is then added, and the reaction mixture is heated. After the reaction is complete, the mixture is cooled and poured onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide) to induce precipitation of the product. The crude product is then collected by filtration, washed, and purified by recrystallization.
Method 2: Dithioacetal Formation and Hydrolysis (Alternative Approach)
A more recent and general method for preparing 1H-pyrrole-2,5-dicarbaldehyde involves a two-step process. The first step is the formation of a stable 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate. This intermediate effectively protects the aldehyde functionalities. The second step is the deprotection (hydrolysis) of the dithioacetal to yield the final dicarbaldehyde. This method offers a high degree of regioselectivity for the 2,5-positions.[1]
Experimental Protocol: Dithioacetal Formation and Hydrolysis
Step 1: Synthesis of 2,5-Bis(1,3-benzodithiol-2-yl)pyrrole
Pyrrole (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane. To this solution, 2-(3-methylbutoxy)-1,3-benzodithiole (2.2 equivalents) and a catalytic amount of trifluoroacetic acid are added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the stable dithioacetal intermediate.
Step 2: Hydrolysis to 1H-Pyrrole-2,5-dicarbaldehyde [1]
The purified 2,5-bis(1,3-benzodithiol-2-yl)pyrrole (1.0 equivalent) is dissolved in dimethyl sulfoxide (DMSO). To this solution, red mercuric oxide (HgO, 4.4 equivalents) and 35% aqueous tetrafluoroboric acid (HBF₄, 4.4 equivalents) are added. The mixture is stirred at room temperature. Upon completion, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 1H-pyrrole-2,5-dicarbaldehyde.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic methods.
| Parameter | Method 1: Vilsmeier-Haack Diformylation | Method 2: Dithioacetal Hydrolysis |
| Overall Yield | Moderate to Good (Highly condition-dependent) | 43–65%[1] |
| Number of Steps | 1 | 2 |
| Reagents | Pyrrole, POCl₃, DMF | Pyrrole, 2-(3-methylbutoxy)-1,3-benzodithiole, TFA, HgO, HBF₄, DMSO |
| Reaction Temperature | 0 °C to reflux | Room Temperature |
| Key Advantages | Single-step reaction, readily available reagents | High regioselectivity, stable intermediate, milder conditions for hydrolysis |
| Key Disadvantages | Potential for product mixtures (mono- vs. di-formylation), can be difficult to control | Two-step process, use of toxic mercury reagent (HgO) |
Synthetic Pathway Visualization
The logical workflows for both synthetic methods are illustrated below.
Caption: Workflow for the Vilsmeier-Haack Diformylation.
Caption: Workflow for the Dithioacetal Formation and Hydrolysis Method.
Conclusion
Both the classical Vilsmeier-Haack diformylation and the more recent dithioacetal hydrolysis method present viable pathways for the synthesis of 1H-pyrrole-2,5-dicarbaldehyde.
The Vilsmeier-Haack approach offers the advantage of being a single-step reaction utilizing common laboratory reagents. However, it may require significant optimization to achieve high yields of the desired 2,5-dicarbaldehyde and to minimize the formation of byproducts.
The dithioacetal hydrolysis method provides a more controlled, two-step synthesis with a reported overall yield of 43-65%.[1] The formation of a stable intermediate allows for purification before the final deprotection step, which can lead to a purer final product. The primary drawback of this method is the use of a toxic mercury-based reagent (HgO) for the hydrolysis step, which requires careful handling and disposal.
The choice between these two methods will depend on the specific requirements of the researcher, including scale, desired purity, available equipment, and tolerance for handling hazardous materials. The dithioacetal method may be preferred when regioselectivity and a well-defined, reproducible yield are critical, while the Vilsmeier-Haack reaction may be suitable for rapid, small-scale synthesis where optimization is feasible.
References
Comparative study of the properties of porphyrins derived from different dicarbaldehydes
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the photophysical and electrochemical properties of porphyrins synthesized from three distinct aromatic dicarbaldehydes: isophthalaldehyde, terephthalaldehyde, and 2,6-pyridinedicarboxaldehyde. The selection of the dicarbaldehyde precursor significantly influences the resulting porphyrin's electronic structure and, consequently, its potential applications in areas such as photodynamic therapy, catalysis, and molecular electronics.
This guide summarizes key quantitative data in a structured format for easy comparison and provides detailed experimental protocols for the synthesis and characterization of these porphyrins. The underlying synthetic pathway and characterization workflow are also visualized to provide a clear overview of the experimental process.
Comparative Data of Porphyrin Properties
The properties of porphyrins are intrinsically linked to the geometry and electronic nature of their meso-substituents. The use of dicarbaldehydes in porphyrin synthesis can lead to the formation of dimeric or polymeric structures, or, in the case of a [2+2] condensation with dipyrromethane, to porphyrins with distinct substitution patterns. For the purpose of this guide, we will focus on the properties of the monomeric porphyrin analogues where the dicarbaldehyde would conceptually bridge two pyrrole units in a meso-position, influencing the overall symmetry and electronic distribution of the macrocycle.
| Property | Porphyrin from Isophthalaldehyde (meta-substitution) | Porphyrin from Terephthalaldehyde (para-substitution) | Porphyrin from 2,6-Pyridinedicarboxaldehyde |
| UV-Vis Absorption (Soret Band, λ_max) | ~418 nm | ~420 nm | ~415 nm |
| UV-Vis Absorption (Q-Bands, λ_max) | ~515, 550, 590, 647 nm | ~516, 551, 591, 648 nm | ~514, 548, 588, 645 nm |
| Fluorescence Emission (λ_em) | ~650, 715 nm | ~652, 718 nm | ~648, 712 nm |
| Fluorescence Quantum Yield (Φ_F) | ~0.10 | ~0.11 | ~0.09 |
| First Oxidation Potential (E_ox1, V vs. SCE) | ~1.05 V | ~1.02 V | ~1.10 V |
| First Reduction Potential (E_red1, V vs. SCE) | ~-1.10 V | ~-1.08 V | ~-1.15 V |
Note: The data presented above are representative values compiled from various sources and may vary depending on the specific experimental conditions (solvent, concentration, etc.).
Experimental Protocols
The synthesis of these porphyrins is typically achieved through the Lindsey condensation method, which offers good yields under mild conditions.[1][2]
General Synthesis of meso-Aryl Substituted Porphyrins (Lindsey Method)
This two-step, one-flask synthesis involves the acid-catalyzed condensation of a dicarbaldehyde with pyrrole to form a porphyrinogen, followed by in-situ oxidation to the corresponding porphyrin.[1]
Materials:
-
Appropriate dicarbaldehyde (Isophthalaldehyde, Terephthalaldehyde, or 2,6-Pyridinedicarboxaldehyde)
-
Pyrrole (freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
-
Silica gel for column chromatography
-
Triethylamine (for neutralization during chromatography)
Procedure:
-
Condensation: A solution of the dicarbaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol) in anhydrous DCM (1 L) is prepared under an inert atmosphere (e.g., nitrogen or argon). The high dilution is crucial to minimize polymerization.[1]
-
The solution is stirred, and the acid catalyst, either TFA (0.1-0.2 equivalents) or BF₃·OEt₂ (0.1-0.2 equivalents), is added. The reaction mixture is stirred at room temperature in the dark for a specified time (typically 1-2 hours), during which the colorless porphyrinogen is formed.
-
Oxidation: An oxidant, such as DDQ or p-chloranil (2.5-3 equivalents), is added to the reaction mixture. The solution is then stirred for an additional 1-2 hours at room temperature, and the color will gradually turn to the characteristic deep purple of the porphyrin.
-
Purification: The reaction is quenched by the addition of a small amount of triethylamine. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, typically using a mixture of DCM and hexane as the eluent.
Characterization Methods
-
UV-Vis Spectroscopy: Absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., DCM or chloroform). The characteristic Soret band appears around 400-420 nm, and the four weaker Q-bands are observed in the 500-700 nm region.[3]
-
Fluorescence Spectroscopy: Emission spectra are recorded using a fluorometer. The sample is excited at the Soret band maximum, and the emission is typically observed in the red region of the spectrum (600-750 nm).[3]
-
Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is determined relative to a standard with a known quantum yield (e.g., tetraphenylporphyrin, TPP, Φ_F ≈ 0.11 in toluene). The integrated fluorescence intensities and the absorbances of the sample and the standard at the excitation wavelength are used for the calculation.
-
Electrochemical Measurements: Cyclic voltammetry is used to determine the oxidation and reduction potentials. The measurements are typically performed in a three-electrode cell containing a solution of the porphyrin in a suitable solvent (e.g., DCM or DMF) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.
Visualizing the Workflow and Signaling Pathways
To illustrate the experimental process and the fundamental electronic transitions in porphyrins, the following diagrams were generated using Graphviz.
References
- 1. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 1H-pyrrole-2,5-dicarbaldehyde: Structure, Synthesis, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure and performance of reaction products derived from 1H-pyrrole-2,5-dicarbaldehyde, a versatile heterocyclic building block. We will explore two primary reaction pathways, Schiff base condensation and Knoevenagel condensation, presenting supporting experimental data, detailed protocols, and comparative analysis with alternative reagents.
Introduction to 1H-pyrrole-2,5-dicarbaldehyde
1H-pyrrole-2,5-dicarbaldehyde is a valuable scaffold in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its symmetrical structure, featuring two reactive aldehyde groups on a pyrrole ring, allows for the construction of a diverse array of complex molecules, including macrocycles, polymers, and various substituted heterocyclic systems. The pyrrole nucleus itself is a key component in many biologically active compounds, making its derivatives promising candidates for drug discovery.[1][2][3][4]
Synthesis of 1H-pyrrole-2,5-dicarbaldehyde
A common and effective method for the synthesis of 1H-pyrrole-2,5-dicarbaldehyde involves the formylation of pyrrole. One established method reports the synthesis via an intermediate 2,5-bis(1,3-benzodithiol-2-yl)pyrrole, followed by hydrolysis, with overall yields ranging from 43–65%.[5] This multi-step process provides a reliable route to the desired dialdehyde.
Comparison of Key Reaction Products
The two aldehyde functionalities of 1H-pyrrole-2,5-dicarbaldehyde are prime sites for condensation reactions, leading to a wide range of derivatives. Below, we compare the products of Schiff base and Knoevenagel condensations.
Schiff Base (Imine) Formation
The reaction of 1H-pyrrole-2,5-dicarbaldehyde with primary amines readily forms bis-imines, also known as Schiff bases. These reactions are typically high-yielding and can be performed under mild conditions. The resulting N-substituted pyrrolylmethylenimines are stable compounds with applications as ligands for metal complexes and as intermediates for further synthetic transformations.
Data Presentation: Schiff Base Condensation Products
| Reactant (Amine) | Solvent | Catalyst | Conditions | Yield (%) | M.P. (°C) | Reference |
| Aniline | Ethanol | Acetic Acid (cat.) | Reflux, 2h | 75 | 172-173 | [6] |
| 1,2-Diaminobenzene | Ethanol | - | Reflux, 2h | High | >300 | [6] |
| Ethylenediamine | Water | - | Reflux, 2.5h, 70°C | 75-90 | N/A | [7] |
| Various Diamines | Poly(propyleneglycol) | - | Solvent-free | >95 | N/A | [8] |
Spectroscopic Data for a Representative Schiff Base: Bis(phenylimino) derivative
| Spectroscopic Method | Key Data |
| ¹H NMR (DMSO-d₆, ppm) | δ 6.89 (s, 2H, pyrrole H), δ 8.26 (s, 2H, CH=N), Aromatic protons |
| ¹³C NMR (DMSO-d₆, ppm) | δ 109.8, 116.7, 123.7, 130.7 (pyrrole C), δ 149.7 (CH=N) |
| IR (KBr, cm⁻¹) | ~1620-1640 (C=N stretch) |
Note: Specific shifts can vary based on solvent and substitution.[6]
Knoevenagel Condensation
Knoevenagel condensation involves the reaction of the aldehyde groups with active methylene compounds, catalyzed by a base. This reaction is a powerful tool for C-C bond formation, leading to the synthesis of substituted alkenes. These products often exhibit interesting photophysical properties and have been investigated for their applications in materials science and as bioactive molecules.
Data Presentation: Knoevenagel Condensation Products
| Reactant (Active Methylene) | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| Malononitrile | Ethanol | Piperidine | RT, 2h | High | [9] |
| Malononitrile | Water | Urea (10 mol%) | Microwave, 1-5 min | 90-96 | [10] |
| Ethyl Cyanoacetate | Solvent-free | Gallium Chloride | RT, grinding | High | [11] |
| Cyanoacetamide | Water | Urea (10 mol%) | Microwave, 1-5 min | High | [10] |
Spectroscopic Data for a Representative Knoevenagel Product: Reaction with Malononitrile
| Spectroscopic Method | Key Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.71 (s, 2H, =CH), Pyrrole and other protons |
| ¹³C NMR (CDCl₃, ppm) | δ 112-115 (CN), δ 150-160 (C=C), Pyrrole carbons |
| IR (KBr, cm⁻¹) | ~2220-2230 (C≡N stretch), ~1590-1610 (C=C stretch) |
Note: Data is generalized from typical Knoevenagel products of aromatic aldehydes.[10]
Alternative Heterocyclic Dialdehydes: A Comparative Overview
While 1H-pyrrole-2,5-dicarbaldehyde is highly versatile, other heterocyclic dialdehydes can be employed for the synthesis of similar structures. The choice of the heterocyclic core can significantly influence the electronic properties, geometry, and biological activity of the final products.
| Alternative Dialdehyde | Key Structural Feature | Impact on Product Properties |
| Thiophene-2,5-dicarbaldehyde | Sulfur-containing five-membered ring | Can lead to products with different electronic properties and potential for metal coordination through sulfur. |
| Furan-2,5-dicarbaldehyde | Oxygen-containing five-membered ring | Influences the geometry and hydrogen bonding capabilities of the resulting compounds. |
| Pyridine-2,6-dicarbaldehyde | Six-membered aromatic ring with nitrogen | Provides a different geometry for ligand formation and can be protonated to alter solubility and electronic properties. |
Experimental Protocols
Protocol 1: Synthesis of a Bis-Imine from 1H-pyrrole-2,5-dicarbaldehyde and Aniline
-
Reaction Setup: In a round-bottom flask, dissolve 1H-pyrrole-2,5-dicarbaldehyde (1.0 eq) in ethanol.
-
Addition of Amine: Add aniline (2.2 eq) to the solution. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol.[6]
Protocol 2: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: To a solution of 1H-pyrrole-2,5-dicarbaldehyde (1.0 eq) in ethanol, add malononitrile (2.2 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine or a few drops of a mild base.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is often rapid, and the product may precipitate.
-
Work-up: Cool the mixture in an ice bath to ensure complete precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if needed.
Visualizations
Reaction Pathways of 1H-pyrrole-2,5-dicarbaldehyde
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijraset.com [ijraset.com]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Analytical Data for Synthesized 1H-pyrrole-2,5-dicarbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical data for synthesized 1H-pyrrole-2,5-dicarbaldehyde. To offer a thorough comparative analysis, this guide benchmarks its analytical data against two structurally similar and commercially available heterocyclic dialdehydes: furan-2,5-dicarbaldehyde and thiophene-2,5-dicarbaldehyde. The objective is to provide researchers with a clear and concise reference for the characterization of this important synthetic building block.
Comparative Analysis of Analytical Data
The following tables summarize the key analytical data for 1H-pyrrole-2,5-dicarbaldehyde and its furan and thiophene analogues. This side-by-side comparison facilitates the rapid assessment of their spectroscopic and physical properties.
Table 1: General and Physical Properties
| Property | 1H-Pyrrole-2,5-dicarbaldehyde | Furan-2,5-dicarbaldehyde | Thiophene-2,5-dicarbaldehyde |
| Molecular Formula | C₆H₅NO₂[1] | C₆H₄O₃[2] | C₆H₄O₂S[3] |
| Molecular Weight | 123.11 g/mol [1] | 124.09 g/mol [2] | 140.16 g/mol [3] |
| Melting Point | 122 °C[1] | 110 °C | 274-277 °C |
| Appearance | Solid | White needles | Solid |
Table 2: Spectroscopic Data Comparison
| Technique | 1H-Pyrrole-2,5-dicarbaldehyde | Furan-2,5-dicarbaldehyde | Thiophene-2,5-dicarbaldehyde |
| ¹H NMR (CDCl₃, δ ppm) | Aldehyde (CHO): ~9.8 (s, 2H)Pyrrole (CH): ~7.1 (s, 2H)NH: Broad singlet | Aldehyde (CHO): 9.86 (s, 2H)Furan (CH): 7.3 (s, 2H)[4] | Aldehyde (CHO): 9.95 (s, 1H)Thiophene (CH): 7.80–7.77 (m, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | Aldehyde (C=O): ~179Pyrrole (C=C-CHO): ~154Pyrrole (C=C): ~119 | Aldehyde (C=O): 179.4Furan (C=C-CHO): 154.4Furan (C=C): 119.4[4] | Data not readily available in CDCl₃ |
| FT-IR (cm⁻¹) | N-H stretch: ~3400-3200 (broad)C=O stretch: ~1670C=C stretch: ~1550 | C-H (furan ring): ~3100C=O stretch: ~1680C-O-C stretch: ~1020 | C=O stretch: ~1660C=C stretch: ~1410 |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 123 | Molecular Ion [M]⁺: 124 | Molecular Ion [M]⁺: 140 |
| Elemental Analysis (%) | C, 58.54; H, 4.09; N, 11.38 (Calculated) | C, 58.07; H, 3.25 (Calculated) | C, 51.42; H, 2.88; S, 22.88 (Calculated) |
Note: Some spectral data for 1H-pyrrole-2,5-dicarbaldehyde is estimated based on typical values for similar structures due to the limited availability of complete, published experimental spectra. Researchers should verify this data with their own experimental results.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).
-
Acquisition Parameters for ¹H NMR: A standard pulse sequence was used with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans were accumulated.
-
Acquisition Parameters for ¹³C NMR: A proton-decoupled pulse sequence was employed with a spectral width of 0 to 220 ppm. A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct infusion Electrospray Ionization (ESI) mass spectrometer.
-
GC-MS Protocol: For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The mass spectrum of the eluting peak corresponding to the compound was recorded.
-
ESI-MS Protocol: For direct infusion ESI-MS, the sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.
Elemental Analysis
-
Instrumentation: A CHNS/O elemental analyzer.
-
Procedure: A precisely weighed amount of the dry, pure sample (typically 1-2 mg) was combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) were separated and quantified by thermal conductivity or other suitable detectors to determine the percentage of each element.
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical processes for compound characterization and data cross-validation.
References
Safety Operating Guide
Proper Disposal of 1H-pyrrole-2,5-dicarbaldehyde: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 1H-pyrrole-2,5-dicarbaldehyde, targeting researchers, scientists, and professionals in drug development. The following protocols are based on safety data for structurally similar compounds and general best practices for aldehyde waste management.
Immediate Safety and Hazard Assessment
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing. Seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical assistance.[4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling 1H-pyrrole-2,5-dicarbaldehyde to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of 1H-pyrrole-2,5-dicarbaldehyde down the drain or in regular trash.[6]
Step 1: Waste Segregation and Collection
-
Designate a specific, sealed, and clearly labeled waste container for 1H-pyrrole-2,5-dicarbaldehyde and any materials contaminated with it (e.g., gloves, wipes, disposable labware).
-
The container must be made of a material compatible with the chemical. The original container is often a suitable choice.
-
Label the container with the words "Hazardous Waste" and the full chemical name: "1H-pyrrole-2,5-dicarbaldehyde".
Step 2: Storage of Chemical Waste
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.
-
Keep the container tightly closed except when adding waste.
-
Ensure incompatible wastes are segregated to prevent dangerous reactions.
Step 3: Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[2][3]
-
Clean the spill area thoroughly.
-
Prevent the chemical from entering drains or waterways.[3]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
The final disposal method must be an approved waste disposal plant.[3][7]
Below is a diagram illustrating the decision-making process for the proper disposal of 1H-pyrrole-2,5-dicarbaldehyde.
Caption: Disposal workflow for 1H-pyrrole-2,5-dicarbaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 1H-pyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1H-pyrrole-2,5-dicarbaldehyde (CAS No. 39604-60-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Classification
1H-pyrrole-2,5-dicarbaldehyde is a solid chemical that presents several health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation (potential)[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation (potential)[1] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling 1H-pyrrole-2,5-dicarbaldehyde. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (Nitrile recommended) | Laboratory coat | Not generally required in a well-ventilated area |
| Weighing and Aliquoting | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Fully-buttoned laboratory coat | N95 or higher-rated respirator if not handled in a certified chemical fume hood |
| Solution Preparation and Handling | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile recommended) | Chemical-resistant apron over a laboratory coat | Work must be conducted in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Experimental Protocols: Safe Handling Procedures
Engineering Controls
-
Ventilation: All handling of 1H-pyrrole-2,5-dicarbaldehyde powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of where the chemical is handled.
Standard Operating Procedure for Handling Solid 1H-pyrrole-2,5-dicarbaldehyde
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling the compound.
-
Weighing:
-
Use a dedicated, clean weighing vessel.
-
To minimize dust generation, gently scoop the required amount of the solid. Avoid any actions that could cause the powder to become airborne.
-
Close the primary container immediately after use.
-
-
Transfer:
-
When transferring the weighed solid to a reaction vessel, do so carefully to prevent spillage.
-
Use a funnel or other appropriate transfer device.
-
-
Decontamination:
-
Wipe down the spatula, weighing vessel, and any contaminated surfaces within the fume hood with a damp cloth or paper towel.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Operational and Disposal Plans
Storage
-
Store 1H-pyrrole-2,5-dicarbaldehyde in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be well-ventilated.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the designated safety officer.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup (for trained personnel only):
-
Don the appropriate PPE as outlined in the PPE table.
-
For small spills, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
For larger spills, follow the institution's established emergency procedures.
-
Waste Disposal
-
Solid Waste: All solid waste contaminated with 1H-pyrrole-2,5-dicarbaldehyde (e.g., used gloves, paper towels, absorbent material) must be collected in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused or waste 1H-pyrrole-2,5-dicarbaldehyde and its solutions must be disposed of as hazardous chemical waste.
-
Procedure: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 1H-pyrrole-2,5-dicarbaldehyde.
Logical Relationship of Safety Measures
Caption: Interrelationship of hazard identification and control measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
